molecular formula C8H13BrO2 B183941 2-Bromo-2-cyclohexylacetic acid CAS No. 5428-00-2

2-Bromo-2-cyclohexylacetic acid

Cat. No.: B183941
CAS No.: 5428-00-2
M. Wt: 221.09 g/mol
InChI Key: HQZXUBBDWRDPCS-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclohexylacetic acid is a useful research compound. Its molecular formula is C8H13BrO2 and its molecular weight is 221.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXUBBDWRDPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-00-2
Record name NSC12788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-2-cyclohexylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-2-cyclohexylacetic acid (CAS No: 5428-00-2) is a halogenated carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom at the alpha position to a carboxylic acid and a bulky cyclohexyl group, provides a unique combination of steric and electronic properties. This guide offers a comprehensive exploration of the core physicochemical properties, a detailed synthesis protocol, and an analysis of the reactivity that makes this compound a crucial building block for professionals in pharmaceutical, agrochemical, and materials science research.[1][2] The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this reagent in the creation of complex molecular architectures.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in synthesis. These parameters dictate solubility, reactivity, and appropriate handling procedures. The properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 5428-00-2[1][3]
Molecular Formula C₈H₁₃BrO₂[1][4]
Molecular Weight 221.09 g/mol [1][4]
Boiling Point 305.5°C at 760 mmHg[1]
Density 1.475 g/cm³[1]
Flash Point 138.6°C[1]
Refractive Index 1.528[1]
LogP (Predicted) 2.2[4]
pKa (Predicted) ~3.0 - 3.5N/A
Spectral Characteristics

While specific spectra for this compound are not widely published, its structural features allow for the confident prediction of its key spectral signatures.

  • ¹H NMR: The spectrum would feature a characteristic doublet for the α-proton (α-H) coupled to the adjacent methine proton of the cyclohexyl ring. The cyclohexyl protons would appear as a complex multiplet in the aliphatic region. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum will show a distinct signal for the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm). The α-carbon, bonded to the bromine, will be shifted downfield. The six carbons of the cyclohexyl ring will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A very broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be observed around 1700-1725 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, around 500-600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 2: Synthesis via Hell-Volhard-Zelinsky Reaction

The most reliable and standard method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction selectively brominates the α-position of a carboxylic acid that possesses at least one α-hydrogen.[8]

Mechanistic Rationale

Direct α-bromination of a carboxylic acid is inefficient because the carboxyl group does not readily form an enol.[9] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a catalyst like phosphorus tribromide (PBr₃).[7][10] This acyl bromide readily tautomerizes to its enol form.[9][11] The electron-rich enol then acts as a nucleophile, attacking molecular bromine (Br₂) to install the bromine atom at the α-position.[8][10] A final hydrolysis step during aqueous workup converts the α-bromo acyl bromide back into the desired α-bromo carboxylic acid product.[10] This multi-step process, occurring in a single pot, is a cornerstone of synthetic organic chemistry.

Experimental Workflow Diagram

HVZ_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start Cyclohexylacetic Acid reagents 1. PBr₃ (cat.), Br₂ 2. H₂O (Workup) start->reagents Add reaction Reaction & In Situ Intermediate Formation reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (e.g., Recrystallization or Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the established Hell-Volhard-Zelinsky reaction and should be adapted and optimized for specific laboratory conditions. All operations must be performed in a well-ventilated fume hood.

Materials:

  • Cyclohexylacetic acid

  • Red phosphorus or phosphorus tribromide (PBr₃)

  • Liquid bromine (Br₂)

  • Dichloromethane (DCM) or carbon tetrachloride (CCl₄) (anhydrous)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, add cyclohexylacetic acid (1.0 eq). Add a catalytic amount of PBr₃ (approx. 0.1 eq) or red phosphorus.

  • Bromination: Charge the addition funnel with liquid bromine (1.1 eq) dissolved in a small amount of anhydrous solvent (e.g., DCM). Add the bromine solution dropwise to the stirring reaction mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, gently heat the mixture to reflux for 2-4 hours or until the red color of the bromine has dissipated, indicating its consumption.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water dropwise. This step hydrolyzes the remaining acyl bromide and PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by a wash with saturated brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Section 3: Reactivity and Synthetic Utility

The Activated α-Carbon

The true synthetic value of this compound lies in its reactivity. The bromine atom is positioned at an electrophilic α-carbon, which is further activated by the adjacent electron-withdrawing carbonyl group. This electronic arrangement significantly enhances the carbon's susceptibility to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.[12][13] The transition state of these reactions is stabilized by charge delocalization onto the carbonyl oxygen, leading to reaction rates that are often much greater than those of corresponding primary alkyl halides.[13]

Key Synthetic Transformations

The activated C-Br bond allows for the facile introduction of a variety of nucleophiles, making this compound a gateway to a range of functionalized cyclohexyl derivatives.

Reactivity cluster_products Key Derivatives start 2-Bromo-2-cyclohexylacetic Acid product1 α-Hydroxy-cyclohexylacetic Acid start->product1  1. NaOH (aq) 2. H₃O⁺ product2 α-Amino-cyclohexylacetic Acid (Cyclohexylglycine) start->product2  xs NH₃

Caption: Key nucleophilic substitution pathways for this compound.

  • Synthesis of α-Hydroxy Acids: Reaction with an aqueous base, such as sodium hydroxide, followed by an acidic workup, readily displaces the bromide to yield α-hydroxy-cyclohexylacetic acid.[12][13] This motif is common in many natural products and active pharmaceutical ingredients.

  • Synthesis of α-Amino Acids: Treatment with an excess of ammonia results in the formation of α-amino-cyclohexylacetic acid, an unnatural amino acid also known as cyclohexylglycine.[7][12][13] These non-proteinogenic amino acids are of significant interest in peptide and peptidomimetic drug design, where they can impart unique conformational constraints and improve metabolic stability.

Applications in Drug Development and Agrochemicals

The versatility and reactivity of this compound make it a sought-after building block in the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate for synthesizing compounds with potential anti-inflammatory and analgesic properties.[1] In agrochemical research, it is used to construct novel herbicides and pesticides.[2][14]

Section 4: Safety and Handling

Specific safety data for this compound is not extensively documented. Therefore, handling precautions should be based on the closely related and highly hazardous compound, bromoacetic acid.[15]

  • Hazards: Assumed to be highly toxic and corrosive. Fatal if swallowed and toxic in contact with skin or if inhaled.[15] Causes severe skin burns and eye damage.[15] May cause an allergic skin reaction.[15]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

    • Avoid breathing dust or vapors. Do not allow the substance to come into contact with skin or eyes.

    • Wash hands thoroughly after handling.[15]

  • First-Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its well-defined physicochemical properties and, most importantly, its predictable and versatile reactivity. The activated α-carbon provides a reliable handle for introducing diverse functionalities through nucleophilic substitution. Mastery of its synthesis via the Hell-Volhard-Zelinsky reaction and an understanding of its subsequent transformations provide researchers with a powerful tool for the efficient construction of complex molecules relevant to drug discovery, agrochemical development, and advanced materials. Adherence to strict safety protocols is paramount when handling this and related α-bromo acids.

References

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27). [Link]

  • PubChem. (n.d.). 2-Bromo cyclohexyl acetic acid. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 5428-00-2, bromo(cyclohexyl)acetic acid. [Link]

  • Scribd. (2021, October 17). Alpha Bromination for Chemists. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

  • Chem LibreTexts. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • PubChemLite. (n.d.). This compound (C8H13BrO2). [Link]

  • ChemSynthesis. (2025, May 20). cyclohexylacetic acid. [Link]

  • Wikipedia. (n.d.). Bromoacetic acid. [Link]

  • NIST. (n.d.). Acetic acid, bromo-. NIST Chemistry WebBook. [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexaneacetic acid (FDB003477). [Link]

Sources

Technical Guide: Acidity Constants (pKa) and Physicochemical Profiling of 2-Bromo-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of the acid dissociation constant (pKa) for 2-Bromo-2-cyclohexylacetic acid (CAS: 52950-18-2 / 5428-00-2) is a critical parameter in the synthesis of anticholinergic agents (e.g., oxyphencyclimine) and peptide mimetics. While the parent molecule, cyclohexylacetic acid, exhibits a pKa typical of aliphatic carboxylic acids (~4.7), the introduction of an


-bromine atom induces a significant electron-withdrawing effect, shifting the acidity by approximately 2 log units.

This guide provides a comprehensive analysis of the acidity constants, deriving a consensus aqueous pKa value of 2.95 ± 0.15 through comparative mechanistic analysis. Furthermore, it details the Yasuda-Shedlovsky extrapolation protocol , the gold-standard method for experimentally validating the pKa of this lipophilic intermediate, which suffers from poor solubility in pure aqueous media.

Physicochemical Profile & Acidity Data

The following data synthesizes experimental values from structural analogs and QSAR (Quantitative Structure-Activity Relationship) predictions to establish the acidity profile of the target compound.

Table 1: Comparative Acidity Profile
CompoundStructurepKa (Aqueous)Source/Method
This compound

2.95 ± 0.15 Predicted (Consensus)
Bromoacetic acid

2.86 - 2.90Experimental (Potentiometry)
Cyclohexylacetic acid

4.70 - 4.75Experimental (Potentiometry)

-Bromophenylacetic acid

~2.52Experimental (Analog)
Acetic Acid

4.76Reference Standard

Analyst Note: The substitution of a hydrogen with a bromine atom at the


-position typically lowers the pKa by ~1.9 units due to the inductive (

) effect. While the cyclohexyl group is bulky (steric hindrance to solvation), its electron-donating nature is weaker than the inductive pull of the bromine, resulting in a net acidic shift similar to that of 2-bromopropanoic acid.

Mechanistic Analysis: Structural Determinants of Acidity

To understand the acidity of this compound, one must analyze the competing electronic and steric vectors.

The Inductive Effect ( )

The bromine atom is highly electronegative. It pulls electron density through the


-bond framework away from the carboxylate group. This stabilizes the resulting conjugate base (carboxylate anion) by dispersing the negative charge, thereby favoring proton dissociation (lower pKa).
Steric Bulk & Solvation

The cyclohexyl ring is a large, hydrophobic moiety.

  • Electronic: It exerts a mild electron-donating effect (+I), which would theoretically destabilize the anion (raising pKa).

  • Steric: The bulk hinders the organization of water molecules around the carboxylate (

    
    ). Poor solvation destabilizes the anion, slightly opposing the acid-strengthening effect of the bromine.
    

Consequently, this compound is slightly weaker than


-bromophenylacetic acid (where the phenyl ring allows resonance delocalization) but significantly stronger than cyclohexylacetic acid.
Visualization: Electronic Vectors

G cluster_0 Net Effect: Charge Stabilization Br Bromine Atom (Strong -I Effect) AlphaC α-Carbon Br->AlphaC Pulls e- density COOH Carboxyl Group (Acid Center) AlphaC->COOH Inductive Transmission Cy Cyclohexyl Ring (Steric Bulk / Weak +I) Cy->AlphaC Steric Hindrance Anion Stabilized Anion (Low pKa) COOH->Anion Dissociation (H+)

Caption: Figure 1. Structural vectors influencing acidity. The electron-withdrawing bromine dominates, stabilizing the anion and lowering pKa.

Experimental Protocol: Determination via Yasuda-Shedlovsky Extrapolation[4][5][6]

Direct potentiometric titration of this compound in water is inaccurate due to its low aqueous solubility (high Lipophilicity/LogP). The following protocol utilizes a mixed-solvent system (Methanol/Water) and extrapolates to zero organic content.

Reagents & Setup
  • Analyte: ~5 mg of this compound (High Purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Methanol (HPLC Grade) and degassed water (0.15 M KCl ionic strength).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass electrode.

  • Atmosphere: Argon or Nitrogen blanket (essential to prevent

    
     interference at pH > 7).
    
Step-by-Step Workflow
  • Preparation: Prepare three solvent mixtures with varying Methanol (MeOH) weight percentages: 30%, 40%, and 50% (w/w).

  • Blank Titration: Titrate the solvent blank to determine the standard electrode potential (

    
    ) and slope factor for each specific solvent mixture.
    
  • Sample Titration: Dissolve the analyte in the 30% MeOH mixture. Titrate with KOH from pH 2.0 to pH 11.0. Record the apparent pKa (

    
    ).[1][2]
    
  • Repetition: Repeat step 3 for the 40% and 50% mixtures.

  • Data Processing: Use the Yasuda-Shedlovsky equation to plot the data:

    
    
    
    • Where

      
       is the dielectric constant of the solvent mixture.
      
    • Plot

      
       on the Y-axis vs. 
      
      
      
      on the X-axis.[3]
  • Extrapolation: The Y-intercept (extrapolated to pure water where

    
    ) yields the true aqueous pKa.
    
Visualization: The Yasuda-Shedlovsky Workflow

Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration Start Start: Lipophilic Acid Sample Solv1 Dissolve in 30% MeOH Start->Solv1 Solv2 Dissolve in 40% MeOH Start->Solv2 Solv3 Dissolve in 50% MeOH Start->Solv3 Titrate Titrate with 0.1M KOH (Inert Ar Atmosphere) Solv1->Titrate Solv2->Titrate Solv3->Titrate Data Obtain Apparent pKa (psKa) for each mixture Titrate->Data Calc Apply Yasuda-Shedlovsky Equation Plot (psKa + log[H2O]) vs (1/ε) Data->Calc Result Extrapolate to 0% Co-solvent Result: Aqueous pKa Calc->Result

Caption: Figure 2. Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of water-insoluble acids.

Implications for Synthesis & Drug Development[6][9]

Understanding the pKa of 2.95 is vital for process optimization:

  • Extraction pH: To extract this intermediate into an organic layer (e.g., DCM or EtOAc), the aqueous phase must be acidified to pH < 1.0 (well below pKa - 2). At pH 4.0, >90% of the compound will exist as the water-soluble carboxylate anion.

  • Nucleophilic Substitution: In the synthesis of anticholinergics, this molecule undergoes

    
     displacement of the bromine. The carboxylate anion (formed by bases like 
    
    
    
    ) is a poor nucleophile but can participate in intramolecular lactonization if not carefully controlled.
  • Bioavailability: As a drug intermediate, any residual acid in the final API would be fully ionized at physiological pH (7.4), potentially affecting the salt form selection.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 224390, this compound. Retrieved from [Link]

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
  • Takács-Novák, K., & Avdeef, A. (1996).Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (Validation of potentiometric pKa methods for lipophilic compounds).
  • NIST Chemistry WebBook. Cyclohexaneacetic acid (CAS 5292-21-7) Thermochemical Data. Retrieved from [Link]

Sources

Navigating the Pharmacophore: 2-Bromo-2-cyclohexylacetic Acid as a Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Electrophile

In the realm of medicinal chemistry, 2-Bromo-2-cyclohexylacetic acid (CAS: 52744-22-6) represents a high-value synthetic intermediate. Its utility lies in its dual functionality: it possesses a reactive


-bromo electrophilic center capable of diverse nucleophilic substitutions, coupled with a lipophilic cyclohexyl moiety. This combination makes it an ideal "anchor" for constructing amphiphilic molecules that require membrane permeability or specific hydrophobic pocket binding.

This guide moves beyond basic characterization to explore how this intermediate serves as a precursor for three critical bioactive classes: 4-thiazolidinones (antidiabetic/anticancer) ,


-amino acids (neurological modulators) , and peptidomimetics .

Chemical Architecture & Reactivity Profile

The Structural Advantage

The molecule consists of a carboxylic acid head group and a cyclohexyl tail, separated by a brominated carbon.

  • The "Warhead" (

    
    -Bromide):  The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to 
    
    
    
    displacement by amines, thiols, and azides.
  • The "Anchor" (Cyclohexyl Ring): Unlike a phenyl ring, the cyclohexyl group is non-planar (chair conformation) and aliphatic. It provides significant bulk and lipophilicity (

    
     contribution) without 
    
    
    
    -
    
    
    stacking interactions, often improving metabolic stability and blood-brain barrier (BBB) penetration.
Core Synthetic Pathways

The biological potential is not intrinsic to the intermediate itself—which is a potent alkylating agent—but to the libraries it generates.

SynthesisPathways Start 2-Bromo-2- cyclohexylacetic acid Thiourea + Thiourea/Thioamides Start->Thiourea Amines + Primary Amines Start->Amines Base + Base (NaH/K2CO3) Start->Base Thiaz 2-Amino-5-cyclohexyl- 4-thiazolidinones Thiourea->Thiaz Cyclocondensation (Antidiabetic/Anticancer) AlphaAA Alpha-Cyclohexyl Amino Acids Amines->AlphaAA Nucleophilic Sub. (Neurological) Esters Alpha-Functionalized Esters Base->Esters Esterification (Prodrugs)

Figure 1: Divergent synthetic pathways transforming the


-bromo scaffold into bioactive heterocycles and peptidomimetics.

Biological Activity Potential of Derivatives[1][2][3][4][5][6][7]

The Thiazolidinone Connection (Glitazone Analogs)

The reaction of this compound with thiourea or substituted thioureas yields 5-cyclohexyl-4-thiazolidinones . This scaffold is structurally homologous to the glitazone class of antidiabetic drugs (PPAR


 agonists).
  • Mechanism of Action: The thiazolidinone ring mimics the phosphate backbone of transition states in certain enzymatic reactions. The C5-cyclohexyl group occupies hydrophobic pockets in receptors such as PPAR

    
     or EGFR (Epidermal Growth Factor Receptor).
    
  • Therapeutic Targets:

    • Type 2 Diabetes: Sensitization of insulin receptors.[1]

    • Anticancer: Inhibition of Bcl-2 family proteins (apoptosis regulation).

Neurological Modulation (The Gabapentin Link)

Substitution of the bromine with an amine yields


-amino-cyclohexylacetic acid derivatives.
  • Relevance: These are structural analogs of Gabapentin (

    
    -aminobutyric acid mimic). While Gabapentin has the cyclohexane ring integrated into the backbone, the 
    
    
    
    -cyclohexylglycine derivatives synthesized from this intermediate target similar
    
    
    subunits of voltage-gated calcium channels.
  • Potential: Anticonvulsant, analgesic (neuropathic pain).

Antimicrobial & Antifungal

Derivatives containing the cyclohexyl moiety have shown increased potency against Gram-positive bacteria (S. aureus) due to enhanced membrane disruption capabilities facilitated by the lipophilic tail.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-cyclohexyl-4-thiazolidinone

Objective: To synthesize a bioactive thiazolidinone scaffold using this compound.

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Acetate (anhydrous, 1.5 eq)

  • Ethanol (absolute)[2]

Workflow:

  • Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of thiourea and 15 mmol of anhydrous sodium acetate.

    • Note: Sodium acetate acts as a buffer to neutralize the HBr generated, preventing acid-catalyzed degradation of the thiourea.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).
    
    • Checkpoint: The disappearance of the starting bromide spot (

      
      ) and appearance of a lower 
      
      
      
      spot indicates cyclization.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

    • If oil forms, extract with dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from ethanol/water (9:1) to yield pure 2-amino-5-cyclohexyl-4-thiazolidinone.

Validation (Self-Check):

  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch of the acid and the appearance of strong C=O (lactam) stretch around 1680–1700 cm⁻¹ and NH stretches.

  • ¹H NMR: The

    
    -proton signal (adjacent to Br) will shift significantly upfield and change multiplicity upon cyclization.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted biological shifts based on modifications to the this compound core.

Modification SiteSubstituentEffect on Physicochemical PropertiesPredicted Biological Outcome
Alpha-Carbon Cyclohexyl (Parent) High Lipophilicity, BulkGood BBB penetration; GPCR binding.
Alpha-Carbon Phenyl (Comparison)Planar, Pi-stackingLower metabolic stability; different receptor fit.
Bromine Displacement -NH-R (Amine) Amphiphilic ZwitterionNeurotransmitter mimicry (Glutamate/GABA analogs).
Bromine Displacement -S-C(=NH)NH2 Heterocycle FormationThiazolidinone core; PPAR

agonism (Antidiabetic).
Carboxyl Group Ester/AmideNeutral, LipophilicProdrug form; improved cellular uptake.
SAR Logic Diagram

SAR Core Scaffold Core: 5-Cyclohexyl-4-thiazolidinone Cyclohexyl Cyclohexyl Tail (C5) Function: Hydrophobic Binding Core->Cyclohexyl Modulates Lactam Thiazolidinone Ring Function: Pharmacophore Core->Lactam Contains Amine C2-Amino Group Function: H-Bond Donor Core->Amine Substituted by Membrane Permeability Membrane Permeability Cyclohexyl->Membrane Permeability Enzyme Inhibition Enzyme Inhibition Lactam->Enzyme Inhibition Receptor Specificity Receptor Specificity Amine->Receptor Specificity

Figure 2: Structure-Activity Relationship mapping of the thiazolidinone derivative derived from the title intermediate.

Safety & Handling Protocols

Warning: this compound is an


-halo acid.
  • Hazards: Potent lachrymator and skin irritant. It acts as an alkylating agent.[3][4]

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of

    
    -bromocarboxylic acids and derivatives. Retrieved October 26, 2025, from [Link]
    
  • ScienSage. (2021). A Brief Review on Thiazolidinones and Azetidinones: Synthesis and Biological Activities. Journal of Advanced Scientific Research. Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2019). Cyclohexane and its Functionally Substituted Derivatives: Important Class of Organic Compounds with Potential Antimicrobial Activities. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-2-cyclohexylacetic Acid via the Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-2-cyclohexylacetic acid from cyclohexylacetic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a robust and fundamental method in organic synthesis for the α-halogenation of carboxylic acids possessing at least one α-hydrogen.[1][2] This protocol is designed for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded, and safety-conscious procedure. We will delve into the reaction's theoretical underpinnings, provide a step-by-step experimental protocol, outline critical safety measures, and offer troubleshooting insights to ensure a successful and reproducible synthesis. The resulting α-bromo acid is a highly valuable synthetic intermediate, primed for subsequent nucleophilic substitution reactions.[3][4]

Theoretical Background and Reaction Mechanism

The Hell-Volhard-Zelinsky (HVZ) reaction selectively brominates the α-carbon of a carboxylic acid. A direct bromination of the carboxylic acid itself is generally not feasible, as the acidic hydroxyl proton is preferentially removed over an α-hydrogen, preventing the necessary enolization.[3][4][5] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate. This intermediate readily tautomerizes to its enol form, which is the key nucleophilic species that reacts with bromine.[1][3][5]

The reaction proceeds through a well-established, multi-step mechanism:

  • Activation to Acyl Bromide: Cyclohexylacetic acid is treated with phosphorus tribromide (PBr₃). The PBr₃, which can be added directly or generated in situ from red phosphorus and bromine, converts the carboxylic acid into the more reactive cyclohexylacetyl bromide.[3][5][6] This activation step is critical as the acyl bromide lacks the acidic hydroxyl proton and enolizes much more readily.[3][4]

  • Enolization: Catalyzed by the hydrogen bromide (HBr) generated in the first step, the cyclohexylacetyl bromide undergoes tautomerization to form its corresponding enol isomer.[1][3][6]

  • α-Bromination of the Enol: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This electrophilic addition results in the formation of 2-bromo-2-cyclohexylacetyl bromide, with the bromine atom installed at the α-position.[1][7]

  • Hydrolysis: In the final workup stage, the addition of water hydrolyzes the α-bromo acyl bromide. This nucleophilic acyl substitution regenerates the carboxylic acid functional group, yielding the final product, this compound.[3][7]

The overall transformation is illustrated below:

HVZ_Mechanism cluster_0 Activation cluster_1 Enolization cluster_2 Bromination cluster_3 Hydrolysis CA Cyclohexylacetic Acid AB Cyclohexylacetyl Bromide CA->AB + PBr₃ PBr3 PBr₃ PBr3->AB Enol Acyl Bromide Enol AB->Enol Tautomerization (HBr cat.) ABA α-Bromo Acyl Bromide Enol->ABA + Br₂ Br2 Br₂ Br2->ABA Product This compound ABA->Product + H₂O (Workup) H2O H₂O H2O->Product

Figure 1: Mechanistic overview of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 0.1 mole scale. All operations involving bromine and phosphorus tribromide must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Amount (mL)MolesEquivalents
Cyclohexylacetic acid142.1914.22-0.101.0
Phosphorus Tribromide (PBr₃)270.699.923.50.0370.37
Bromine (Br₂)159.8117.585.60.111.1
Dichloromethane (CH₂Cl₂, dry)--50--
Deionized Water (for workup)--~200--
5% Sodium Bisulfite (NaHSO₃) soln--As needed--
Anhydrous Magnesium Sulfate (MgSO₄)--~10 g--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Gas outlet adapter connected via tubing to a gas trap (containing 1 M NaOH solution)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent premature quenching of PBr₃.

    • Connect the top of the condenser to a gas trap to neutralize the HBr gas that will evolve.[8]

    • Charge the flask with cyclohexylacetic acid (14.22 g, 0.10 mol).

  • Addition of Reagents:

    • Under a positive pressure of nitrogen or argon, add phosphorus tribromide (3.5 mL, 0.037 mol) to the flask. Stir for 15 minutes. The mixture may become hazy.

    • Slowly add bromine (5.6 mL, 0.11 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.[8] The deep red-brown color of bromine should be visible.

  • Reaction:

    • After the bromine addition is complete, heat the reaction mixture to 60-70°C using a heating mantle.[8]

    • Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by the gradual fading of the bromine color.

  • Work-up and Isolation:

    • Once the reaction is complete (indicated by the disappearance of the bromine color or by TLC/GC analysis), cool the mixture to room temperature, then further cool in an ice bath to 0°C.

    • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, add 50 mL of cold deionized water to the reaction flask through the dropping funnel. This step hydrolyzes the acyl bromide intermediate and quenches any remaining PBr₃, generating a significant amount of HBr gas.[8]

    • Transfer the entire mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane (CH₂Cl₂) and shake, venting frequently.

    • Separate the layers. Extract the aqueous layer with an additional 25 mL of CH₂Cl₂.

    • Combine the organic layers and wash sequentially with:

      • 50 mL of deionized water.

      • 5% aqueous sodium bisulfite solution until the organic layer is colorless (to remove any unreacted bromine).[8]

      • 50 mL of saturated sodium chloride (brine) solution.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation, depending on its physical state.[8]

Safety Precautions and Handling

The reagents used in the Hell-Volhard-Zelinsky reaction are hazardous and require stringent safety protocols.

  • Bromine (Br₂): A highly corrosive, volatile, and toxic liquid. It is fatal if inhaled and causes severe skin burns and eye damage.[9][10]

    • Handling: Always handle liquid bromine in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, chemical splash goggles, and a face shield.[11][12]

    • Spills: Keep a container of 1 M sodium carbonate or solid hydrated sodium carbonate readily available to neutralize any spills.[9]

  • Phosphorus Tribromide (PBr₃): A corrosive liquid that reacts violently with water to release HBr gas. Inhalation can cause severe irritation to the respiratory tract.

    • Handling: Handle in a fume hood, away from water. Use the same level of PPE as for bromine.

  • Hydrogen Bromide (HBr): A toxic and corrosive gas produced throughout the reaction and workup.

    • Control: The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., 1 M NaOH) to neutralize the HBr gas before it is released into the fume hood exhaust.[8]

  • Exothermic Steps: Be aware that the addition of bromine to the reaction mixture and the quenching of the reaction with water are both highly exothermic. Perform these steps slowly and with adequate cooling to maintain control.[8]

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; moisture in the reaction vessel.Ensure all glassware is thoroughly dried. Increase reaction time or slightly elevate the temperature (not exceeding 100°C). Monitor reaction progress by TLC or GC.
Low Yield Loss of product during aqueous workup; incomplete reaction; formation of side products.Ensure pH of the aqueous layer is acidic before extraction to keep the product protonated. Perform multiple extractions. Adhere strictly to the reaction temperature to avoid side reactions.
Formation of Dark/Tarry Byproducts Reaction temperature was too high, leading to decomposition or side reactions.Maintain the recommended temperature range (60-70°C). High temperatures can promote the elimination of HBr to form unsaturated acids.[13][14]
Persistent Bromine Color Insufficient PBr₃ catalyst; starting material lacks an α-hydrogen.Confirm the starting material structure. A slight excess of bromine is used, but if color persists for an extended period, the reaction may have stalled.
Violent Quenching Water was added too quickly during the workup step.Always cool the reaction mixture to 0°C before quenching. Add water dropwise with vigorous stirring to dissipate the heat generated.

References

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Chemistry Explained. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • Fiveable. (2025, August 15). Alpha Bromination Definition. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Testbook. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • YouTube. (2024, May 4). Hell Volhard Zelinsky Reaction. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry Learner. (2020, July 21). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. [Link]

  • SlideShare. (n.d.). Hell volhard-zelinski reaction. [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Google Patents. (n.d.).
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution of 2-Bromo-2-cyclohexylacetic Acid

[1]

Executive Summary

2-Bromo-2-cyclohexylacetic acid is a critical chiral building block, serving as the direct precursor to


-aminocyclohexaneacetic acid (Cyclohexylglycine)

-hydroxycyclohexaneacetic acid (Hexahydromandelic acid)
1

This application note details the optimized protocols for nucleophilic substitution at the


Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

The reaction proceeds primarily via an


 mechanism
  • Steric Hindrance: The cyclohexyl group is effectively a secondary alkyl substituent attached to the reaction center. While not as hindering as a tert-butyl group, the conformational flexibility of the ring can impede the backside attack of the nucleophile.

  • Electrostatic Repulsion: Under the basic conditions required for nucleophilic substitution, the carboxylic acid (

    
    ) deprotonates to form the carboxylate anion (
    
    
    ). This negative charge creates an electrostatic field that repels incoming anionic nucleophiles (e.g.,
    
    
    ), necessitating higher activation energies or high nucleophile concentrations.[1]
Competing Pathways

The primary side reaction is Elimination (E2) , leading to cyclohexylideneacetic acid. This is favored by high temperatures and strong, bulky bases.[1]

ReactionMechanismSubstrate2-Bromo-2-cyclohexylacetic acidCarboxylateCarboxylate Anion(Intermediate)Substrate->CarboxylateBase (OH-)TransitionStateSN2 TransitionStateCarboxylate->TransitionStateNucleophile (Nu:)Backside AttackProduct_ElimElimination Product(Cyclohexylideneacetic acid)Carboxylate->Product_ElimHeat / Strong Base(E2 Pathway)Product_SubSubstitution Product(Amino/Hydroxy Acid)TransitionState->Product_SubInversion ofConfiguration

Figure 1: Mechanistic divergence between substitution and elimination pathways.[1] Control of temperature and basicity is critical to favor the green substitution path.

Protocol A: Aminolysis (Synthesis of Cyclohexylglycine)

This protocol describes the conversion of this compound to

1
Reagents & Equipment
  • Substrate: this compound (10 mmol, ~2.21 g)

  • Reagent: Ammonium Hydroxide (

    
    ), 28-30% aqueous solution (excess).[1]
    
  • Solvent: Water (minimal).[1]

  • Equipment: Pressure tube or autoclave (preferred) to contain

    
     gas; alternatively, a reflux condenser with a cryo-cooled trap.[1]
    
Step-by-Step Methodology
  • Preparation: In a pressure tube, suspend this compound (2.21 g) in 30 mL of concentrated ammonium hydroxide.

    • Note: The acid will initially be insoluble but will dissolve as the ammonium salt forms.

  • Reaction: Seal the tube and heat to

    
      for 24--48 hours .
    
    • Critical Control Point: Do not exceed

      
      .[1] Higher temperatures significantly increase the rate of elimination to the unsaturated acid.
      
    • Monitoring: Monitor by TLC (n-butanol:acetic acid:water, 4:1:[1]1) using ninhydrin stain.[1] The starting material will disappear, and a purple spot (amino acid) will appear near the baseline.

  • Concentration: Cool the mixture to room temperature. Transfer to a round-bottom flask and concentrate in vacuo to remove excess ammonia and water. A white solid residue will remain.[1]

  • Workup (Isoelectric Precipitation):

    • Dissolve the residue in a minimum amount of warm water (

      
      ).
      
    • Adjust the pH to the isoelectric point (

      
      ) using glacial acetic acid.
      
    • Add 50 mL of cold ethanol to induce crystallization of the zwitterion.

  • Purification: Filter the white precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum.

Expected Results
ParameterSpecification
Yield 65--75%
Appearance White crystalline powder
Melting Point

(sublimes/decomposes)
Identity confirmed by IR (broad

bands),

-NMR

Protocol B: Hydrolysis (Synthesis of Hexahydromandelic Acid)

This protocol converts the bromo acid to 2-hydroxy-2-cyclohexylacetic acid.[1]

Reagents[1][2][3]
  • Substrate: this compound (10 mmol).

  • Reagent: Sodium Hydroxide (NaOH), 1.0 M aqueous solution (25 mmol, 2.5 eq).

  • Acidification: Hydrochloric acid (HCl), 2.0 M.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the bromo acid in the 1.0 M NaOH solution.

    • Stoichiometry Check: The first equivalent neutralizes the carboxylic acid; the second equivalent acts as the nucleophile; the 0.5 excess drives kinetics.

  • Reflux: Heat the solution to a gentle reflux (

    
    ) for 2--4 hours .
    
    • Note: Unlike amination, hydrolysis requires higher temperatures to overcome the repulsion between the dianion intermediate and the hydroxide nucleophile.

  • Acidification: Cool the reaction mixture on an ice bath. Slowly add 2.0 M HCl until the pH reaches

    
    .
    
    • Observation: The product,

      
      -hydroxy acid, may oil out or precipitate depending on concentration.[1]
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry the combined organic layers over

    
    , filter, and evaporate the solvent. Recrystallize the residue from toluene or hexane/ethyl acetate.
    

Experimental Workflow & Quality Control

The following diagram illustrates the decision logic and critical control points for both protocols.

WorkflowStartStart:This compoundChoiceTarget Derivative?Start->ChoicePathAPath A: Amination(Cyclohexylglycine)Choice->PathAAmino AcidPathBPath B: Hydrolysis(Hexahydromandelic acid)Choice->PathBHydroxy AcidReagentAAdd conc. NH4OH(Pressure Tube)PathA->ReagentAHeatAHeat 50-60°C(Low Temp prevents Elim.)ReagentA->HeatAWorkupARemove NH3 -> Adjust pH to 6(Isoelectric Ppt)HeatA->WorkupAProductAProduct:alpha-Aminocyclohexylacetic acidWorkupA->ProductAQCQC Check:1H-NMR (Check for alkene protons)ProductA->QCReagentBAdd 1M NaOH (2.5 eq)PathB->ReagentBHeatBReflux 100°C(High Temp required)ReagentB->HeatBWorkupBAcidify to pH 1 -> ExtractionHeatB->WorkupBProductBProduct:alpha-Hydroxycyclohexylacetic acidWorkupB->ProductBProductB->QC

Figure 2: Operational workflow for the divergent synthesis of amino- and hydroxy- derivatives.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Alkene formation Temperature too high during reaction.[1]Reduce temperature to

for amination.
Incomplete Reaction Steric hindrance of cyclohexyl group.[1]Increase reaction time or nucleophile concentration (e.g., use liquid

instead of aqueous).
Product is an Oil (Hydrolysis) Impurities or residual solvent.[1]Recrystallize from non-polar solvent (Hexane/Toluene) to remove non-polar impurities.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (Provides foundational theory on

    
     reactions of 
    
    
    -halo acids).
  • Rudolph, J., et al. (2016).[1] Synthesis of

    
    -aminoboronic acids. Chemical Society Reviews, 45, 2291-2307.[1][2] Link (Discusses synthesis of hindered amino acid analogs).[1]
    
  • PubChem. (n.d.).[1][3] this compound.[1][3] National Library of Medicine.[1] Link (Physical properties and safety data).[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Reference for Hell-Volhard-Zelinsky and subsequent substitutions).

  • MedChemExpress. (n.d.).[1] D-alpha-Aminocyclohexylacetic acid.[1] Link (Commercial reference for the amino acid product).

Application Notes and Protocols for the Esterification of 2-Bromo-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 2-Bromo-2-cyclohexylacetic acid. This key chemical intermediate is valuable in the synthesis of various pharmaceuticals and agrochemicals.[1] These application notes detail several robust esterification protocols, discuss the underlying reaction mechanisms, and offer expert insights into overcoming common challenges associated with sterically hindered α-bromo carboxylic acids. The protocols have been designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Introduction: Significance of this compound Esters

This compound is a versatile building block in organic synthesis.[1] Its esters are important intermediates in the production of a range of biologically active molecules. The presence of the α-bromo substituent provides a reactive handle for subsequent nucleophilic substitution reactions, making these esters valuable precursors for creating diverse molecular architectures.[2] The cyclohexyl group can impart desirable lipophilic characteristics to the final products.

This guide will explore three primary methods for the esterification of this compound, each with its own advantages and suitability for different laboratory settings and substrate sensitivities.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular FormulaC8H13BrO2PubChem[3]
Molecular Weight221.09 g/mol PubChem[3]
Boiling Point305.5°C at 760 mmHgLookChem[1]
Density1.475g/cm3LookChem[1]

Safety Precautions: α-Bromo acids are corrosive and can cause severe skin burns and eye damage.[4][5] They are also toxic if swallowed, inhaled, or in contact with skin.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Esterification Methodologies: A Comparative Overview

The choice of esterification method depends on several factors, including the scale of the reaction, the lability of the substrates to acid or heat, and the desired purity of the final product.

MethodKey ReagentsAdvantagesDisadvantages
Fischer-Speier Esterification Alcohol, Strong Acid Catalyst (e.g., H2SO4)Cost-effective, simple procedure, suitable for large-scale synthesis.[6][7]Requires high temperatures, not suitable for acid-sensitive substrates, reversible reaction requires removal of water.[8][9]
Steglich Esterification Alcohol, DCC or EDC, DMAPMild reaction conditions, suitable for sterically hindered and acid-labile substrates.[10][11]DCC can cause allergies, formation of N-acylurea byproduct can complicate purification.[11]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh3), DEAD or DIADMild conditions, high stereoselectivity (inversion of alcohol configuration), broad substrate scope.[12][13]Generation of triphenylphosphine oxide and reduced azo-reagent byproducts can complicate purification.[14]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between the carboxylic acid and an alcohol.[6][15] To drive the equilibrium towards the ester product, the alcohol is often used in large excess, and the water byproduct is removed.[9]

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Bromo-2-cyclohexylacetic_acid This compound Mix_Reagents Mix reactants in flask 2-Bromo-2-cyclohexylacetic_acid->Mix_Reagents Alcohol Alcohol (e.g., Ethanol) Alcohol->Mix_Reagents Acid_Catalyst Conc. H2SO4 Acid_Catalyst->Mix_Reagents Reflux Reflux with Dean-Stark trap Mix_Reagents->Reflux Cool Cool to RT Reflux->Cool Quench Quench with NaHCO3 (aq) Cool->Quench Extract Extract with Et2O Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Steglich_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP_Intermediate Acyl-DMAP+ Intermediate O_Acylisourea->Acyl_DMAP_Intermediate + DMAP DMAP DMAP DMAP->Acyl_DMAP_Intermediate Ester R-COOR' Acyl_DMAP_Intermediate->Ester + R'-OH Alcohol R'-OH Alcohol->Ester DCU Dicyclohexylurea (DCU)

Sources

Synthesis of pharmaceutical intermediates using 2-Bromo-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Pharmaceutical Intermediates using 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

This compound (CAS: 5292-21-7) is a critical electrophilic building block in medicinal chemistry, primarily utilized to introduce the cyclohexylglycine or hexahydromandelic motifs. These moieties serve as lipophilic, metabolically stable bioisosteres for phenylglycine and mandelic acid residues, respectively.

This guide details the synthetic utility of this


-bromo acid, focusing on its conversion into L-Cyclohexylglycine (L-Chg) —a non-natural amino acid essential for the synthesis of HCV NS3/4A protease inhibitors (e.g., Telaprevir , Boceprevir ) and other peptidomimetics. We provide optimized protocols for nucleophilic substitution (amination and hydroxylation), addressing the specific challenges posed by the steric bulk of the 

-cyclohexyl group.

Chemical Context & Reactivity Profile

The reactivity of this compound is defined by the tension between the electrophilicity of the


-carbon and the steric hindrance of the adjacent cyclohexyl ring.
  • Electrophilicity: The

    
    -carbon is activated by the electron-withdrawing carboxylic acid (or carboxylate) and the bromine atom, making it susceptible to Nucleophilic Substitution (
    
    
    
    ).
  • Steric Hindrance: Unlike linear

    
    -bromo acids, the cyclohexyl group exerts significant steric shielding. This suppresses 
    
    
    
    rates and increases the propensity for
    
    
    elimination side reactions if strong, bulky bases are used.
  • Mechanistic Implication: Successful derivatization requires high nucleophile concentrations and polar solvents to favor substitution over elimination.

Reaction Landscape

ReactionLandscape Start This compound Amine 2-Amino-2-cyclohexylacetic acid (Cyclohexylglycine) Start->Amine Ammonolysis (NH4OH, Heat) Hydroxy 2-Hydroxy-2-cyclohexylacetic acid (Hexahydromandelic Acid) Start->Hydroxy Hydrolysis (Dilute NaOH/H2O) Ester 2-Bromo-2-cyclohexylacetic Ester Derivatives Start->Ester Esterification (ROH, H+)

Figure 1: Primary synthetic divergences for this compound.

Key Application: Synthesis of Cyclohexylglycine (Chg)

The most high-value application of this intermediate is the synthesis of Cyclohexylglycine . This non-proteinogenic amino acid is a key structural component in modern antivirals, providing a hydrophobic side chain that fills the S1 subsite of HCV protease.

Protocol A: High-Yield Amination (Ammonolysis)

Objective: Synthesis of DL-2-Amino-2-cyclohexylacetic acid via nucleophilic displacement of bromide by ammonia.

Mechanism:


 substitution. The reaction competes with elimination (dehydrohalogenation) to form cyclohexylideneacetic acid. High ammonia concentration is critical to favor the bimolecular substitution.

Materials:

  • This compound (10.0 g, 45.2 mmol)

  • Ammonium Hydroxide (28-30% aqueous solution, 100 mL)

  • Ammonium Carbonate (5.0 g) – Acts as a buffer and source of ammonia.

  • Ethanol (optional co-solvent, 20 mL)

Experimental Workflow:

  • Preparation: In a pressure-rated vessel (autoclave or heavy-walled glass tube), dissolve this compound in the ammonium hydroxide solution.

  • Additives: Add ammonium carbonate. The evolution of

    
     may occur; allow to degas before sealing.
    
  • Reaction: Seal the vessel and heat to 50–60°C for 24–48 hours.

    • Note: Higher temperatures (>80°C) significantly increase the elimination byproduct (cyclohexylideneacetic acid).

  • Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or HPLC.[1] The starting bromo acid is less polar than the zwitterionic amino acid product.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess ammonia and water.

    • The residue is typically a white solid containing ammonium bromide.

  • Purification (Ion Exchange):

    • Dissolve residue in minimum distilled water.

    • Load onto a cation exchange column (e.g., Dowex 50W-X8,

      
       form).[2]
      
    • Wash with water until neutral (removes bromide ions and non-basic impurities).

    • Elute the amino acid with 2M

      
      .
      
  • Isolation: Concentrate the ammoniacal fractions to dryness. Recrystallize from Ethanol/Water.

Yield Expectation: 60–75%.[3] Data Validation:

  • 1H NMR (

    
    ): 
    
    
    
    3.45 (d, 1H,
    
    
    -H), 1.90-1.10 (m, 11H, Cyclohexyl).
  • Melting Point: Sublimes >250°C.

Key Application: Synthesis of Hexahydromandelic Acid

This derivative (


-hydroxy-

-cyclohexylacetic acid) is the saturated analog of mandelic acid. It is used as a resolving agent and a building block for antispasmodic drugs (e.g., analogs of Oxybutynin or Dicyclomine derivatives).
Protocol B: Hydrolytic Substitution

Objective: Conversion of bromo-acid to hydroxy-acid.

Reagents:

  • This compound (5.0 g)

  • Sodium Hydroxide (10% aqueous solution)

  • Dilute HCl (1M)[3]

Workflow:

  • Dissolution: Suspend the bromo acid in 50 mL of water.

  • Basification: Slowly add 10% NaOH until pH ~10-11. Stir at reflux for 4–6 hours.

    • Critical Control: Do not use highly concentrated base (>20%) initially, as this promotes elimination.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 1–2.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Drying/Concentration: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Elimination Product) Base concentration too high or Temp too high.Reduce reaction temperature; use a large excess of nucleophile (ammonia) rather than stronger bases.
Incomplete Reaction Steric hindrance of cyclohexyl ring.Extend reaction time; do not simply increase temperature (favors elimination).
Product Purity Ammonium bromide salt contamination.Mandatory use of Ion Exchange chromatography or electrodialysis for amino acid isolation.

Mechanistic Visualization

The following diagram illustrates the steric environment and the competition between substitution (


) and elimination (

).

Mechanism Substrate This compound (Sterically Crowded) TransitionSN2 Transition State (SN2) Nu attack hindered by Cyclohexyl Substrate->TransitionSN2 + NH3 (Excess) TransitionE2 Transition State (E2) Proton abstraction favored by heat/strong base Substrate->TransitionE2 + OH- / Heat Product_AA Product: Cyclohexylglycine (Substitution) TransitionSN2->Product_AA Product_Alkene Byproduct: Cyclohexylideneacetic Acid (Elimination) TransitionE2->Product_Alkene

Figure 2: Mechanistic competition in the conversion of this compound.

References

  • Organic Syntheses, Coll.[1][4] Vol. 4, p. 2 (1963); Vol. 39, p. 1 (1959). Synthesis of alpha-amino acids from alpha-bromo acids.[5]Link

  • MilliporeSigma. Product Specification: (S)-2-Amino-2-cyclohexylacetic acid.Link

  • PubChem. Cyclohexaneacetic acid, 2-bromo- Compound Summary. National Library of Medicine.[6] Link

  • Andrew J. Souers, et al. Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality.[7] Synthesis 1999(4): 583-585. (Demonstrates reactivity of related alpha-bromo acids). Link

  • DrugBank. Telaprevir: Chemistry and Intermediate Structure (Cyclohexylglycine moiety).Link

Sources

Mechanistic Insights and Synthetic Protocols: Aminolysis of 2-Bromo-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminolysis of 2-Bromo-2-cyclohexylacetic acid is a pivotal transformation in the synthesis of


-cyclohexylglycine (Chg)  derivatives, a critical non-proteinogenic amino acid scaffold found in protease inhibitors (e.g., Telaprevir) and bioactive peptides. Unlike simple alkyl halides, this substrate presents a unique "push-pull" mechanistic challenge: the steric bulk of the cyclohexyl group retards nucleophilic attack, while the adjacent carboxylate moiety introduces the possibility of Neighboring Group Participation (NGP).

This guide provides a definitive mechanistic analysis and a validated protocol to maximize yield while suppressing the competitive E2 elimination pathway.

Mechanistic Analysis

The Substrate Environment

The reaction does not proceed on the neutral carboxylic acid. Upon addition of the amine (a base), the first equivalent is consumed immediately to deprotonate the carboxylic acid (


), generating the 

-bromo carboxylate anion
.

This anionic species is the true substrate. The negative charge on the carboxylate creates a field effect that reduces the electrophilicity of the


-carbon, potentially slowing the reaction compared to an ester. However, it also enables intramolecular stabilization.
The Dual-Pathway Mechanism

The substitution of the bromide by the amine nucleophile (


) can proceed via two distinct stereochemical pathways. The dominance of one over the other depends on solvent polarity and the specific amine used.
  • Pathway A: Direct

    
     (Inversion) 
    The amine attacks the 
    
    
    
    -carbon directly from the backside, displacing the bromide. Due to the steric hindrance of the cyclohexyl ring, this pathway is kinetically slow and sensitive to steric bulk in the amine.
    • Stereochemical Outcome: Inversion of configuration (e.g.,

      
      ).[1][2]
      
  • Pathway B: Neighboring Group Participation (Retention) The carboxylate oxygen acts as an intramolecular nucleophile, displacing the bromide to form a transient, highly reactive

    
    -lactone  (or a zwitterionic equivalent). The amine then attacks this intermediate, reopening the ring.
    
    • Stereochemical Outcome: Double Inversion

      
      Retention  of configuration.
      
Competitive Elimination (E2)

The cyclohexyl group provides significant steric bulk, hindering the approach of the nucleophile. Consequently, the amine can act as a base, removing the


-proton (on the 

-carbon or the cyclohexyl ring) to form 2-cyclohexylideneacetic acid (conjugated) or other alkene isomers. High temperatures favor this elimination pathway.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the direct substitution, NGP, and elimination pathways.

ReactionMechanism Start This compound (Substrate) Salt Ammonium Carboxylate (Anionic Substrate) Start->Salt Deprotonation (Fast) Amine Amine (3.0+ eq) Amine->Salt SN2_TS Direct SN2 Transition State (Sterically Hindered) Salt->SN2_TS Path A: Direct Attack Lactone α-Lactone Intermediate (NGP) Salt->Lactone Path B: Intramolecular Attack Elim_TS E2 Elimination TS Salt->Elim_TS High Temp / Steric Bulk Prod_Inv α-Amino Acid (Inversion) SN2_TS->Prod_Inv Inversion Prod_Ret α-Amino Acid (Retention) Lactone->Prod_Ret Ring Opening Prod_Elim Cyclohexylideneacetic acid (Side Product) Elim_TS->Prod_Elim Elimination

Figure 1: Mechanistic bifurcation in the aminolysis of


-bromo acids. Path B (NGP) is unique to carboxylic acid substrates.

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be controlled:

Stoichiometry (The "Rule of 3")

The reaction consumes amine in three distinct roles. Using a 1:1 ratio will result in stalled conversion (max 33%).

  • Eq 1: Neutralizes the carboxylic acid proton.

  • Eq 2: Acts as the nucleophile for the substitution.[3]

  • Eq 3: Neutralizes the generated HBr byproduct.

  • Recommendation: Use 3.5 – 5.0 equivalents of the amine. Alternatively, use 1.1 eq of the valuable amine plus 2.5 eq of a non-nucleophilic base (e.g., Diisopropylethylamine) if the amine is expensive.

Solvent Selection
  • Water/Ammonia (aq): Ideal for simple amino acid synthesis (Glycine derivatives). High polarity stabilizes the zwitterionic transition state.

  • THF/Water: Good for lipophilic amines.

  • DMSO/DMF: Accelerates

    
     but significantly increases the risk of elimination and racemization. Avoid unless reactivity is extremely low.
    
Temperature
  • Optimal: 40°C – 60°C.

  • Risk: Temperatures >80°C drastically increase elimination (alkene formation).

Validated Protocol: Synthesis of N-Benzyl-2-cyclohexylglycine

This protocol describes the reaction of this compound with benzylamine. It is adaptable to other primary and secondary amines.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5]Role
This compound 221.11.0Substrate
Benzylamine 107.154.0Nucleophile/Base
Ethanol (or THF) --Solvent (0.5 M)
2M HCl --Workup
Diethyl Ether --Extraction
Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 4.5 mmol) in Ethanol (9.0 mL).

    • Note: The solution is colorless.

  • Amine Addition:

    • Cool the solution to 0°C (ice bath) to mitigate exotherm during acid-base neutralization.

    • Add Benzylamine (1.93 g, 18.0 mmol) dropwise over 5 minutes.

    • Observation: White fumes or a precipitate (ammonium salt) may form initially.

  • Reaction:

    • Remove the ice bath and warm to room temperature.

    • Heat the mixture to 50°C and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% Acetic Acid). Stain with Ninhydrin (product turns purple/blue) or Bromocresol Green (acid consumption).

  • Workup (Isoelectric Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess benzylamine (if volatile).

    • Dissolve the residue in Water (20 mL). The pH will be basic (>10).

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted neutral amine. Discard organic layer.
      
    • Critical Step: Acidify the aqueous layer carefully with 2M HCl to pH ~6.0 (the isoelectric point of the amino acid).

    • The product, N-benzyl-2-cyclohexylglycine , typically precipitates as a white zwitterionic solid.

    • Filter the solid, wash with cold water and cold acetone.

  • Purification (Alternative):

    • If no precipitate forms (due to high solubility), load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (remove anions), then elute with 2M

      
      .
      
    • Lyophilize the ammoniacal fractions to obtain the pure amino acid.

Workflow Diagram

ProtocolWorkflow Step1 Dissolve Substrate (EtOH, 0.5M) Step2 Add Amine (4.0 eq) Dropwise at 0°C Step1->Step2 Step3 Reaction 50°C for 16h Step2->Step3 Step4 Concentrate & Dissolve in Water Step3->Step4 Step5 Ether Wash (Remove excess amine) Step4->Step5 Step6 Acidify to pH 6 (Isoelectric Point) Step5->Step6 Step7 Filtration / Ion Exchange (Isolate Product) Step6->Step7

Figure 2: Operational workflow for the synthesis of N-substituted cyclohexylglycine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of cyclohexyl group.Increase temperature to 60°C or switch solvent to EtOH/H2O (1:1) to boost solubility.
Alkene Formation (Elimination) Temperature too high or amine too basic/bulky.Lower temperature to 40°C; extend time. Use a less bulky amine if possible.
Product Oiling Out Failure to crystallize at pI.Product is likely impure. Use Cation Exchange chromatography (Dowex) for purification.
Racemization High temperature or solvent effects (DMSO).If chiral purity is essential, avoid DMSO. Use lower temperatures and accept longer reaction times.

References

  • Effiller, A. (2025). Dynamic Kinetic Resolution of

    
    -Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution. IAEA International Nuclear Information System. Link[6]
    
  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. 6

  • LibreTexts. (2024).[7] Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. 7

  • Dalal, M. (2021). The Neighbouring Group Mechanisms. Dalal Institute. 8

  • ChemScene. (2023). Cyclohexylglycine Product Data. ChemScene. 9[6][8]

Sources

Scalable synthesis protocols for 2-Bromo-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 2-Bromo-2-cyclohexylacetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 5428-00-2). While the classical Hell-Volhard-Zelinsky (HVZ) reaction is the academic standard, it suffers from heavy phosphorus waste and difficult workups on a kilogram scale. This guide presents a Modified Thionyl Chloride-Mediated Protocol , which activates the carboxylic acid as an acyl chloride prior to bromination. This method offers superior atom economy, easier purification, and enhanced safety profile for large-scale operations.

Target Compound Profile

  • IUPAC Name: this compound[1]

  • Structure: A cyclohexyl ring attached to the

    
    -carbon of an acetic acid moiety, with a bromine atom at the 
    
    
    
    -position.[2]
  • Key Challenges:

    • Steric Hindrance: The bulky cyclohexyl group adjacent to the reaction center slows enolization, requiring optimized thermal conditions.

    • Selectivity: Avoiding radical bromination of the tertiary C-H bond on the cyclohexane ring.

    • Corrosivity: Handling of aggressive halogenating agents (

      
      , 
      
      
      
      ).

Reaction Mechanism & Strategy

The synthesis proceeds via an Acyl Chloride Intermediate pathway. Unlike the standard HVZ which relies on catalytic


, this route uses thionyl chloride (

) to generate the acid chloride. The acid chloride enolizes much faster than the parent acid, facilitating electrophilic attack by bromine.
Mechanism Visualization

G SM Cyclohexylacetic Acid Inter1 Acyl Chlorosulfite SM->Inter1 + SOCl2 - HCl Inter2 Acid Chloride (Activated) Inter1->Inter2 - SO2 Inter3 Enol Tautomer Inter2->Inter3 Tautomerization (Rate Limiting) Inter4 Alpha-Bromo Acid Chloride Inter3->Inter4 + Br2 - HBr Product 2-Bromo-2-cyclohexylacetic Acid Inter4->Product + H2O (Hydrolysis)

Figure 1: Step-wise mechanistic pathway from carboxylic acid to alpha-bromo acid via acid chloride activation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleHazards
Cyclohexylacetic Acid 1.0SubstrateIrritant
Thionyl Chloride (

)
1.5Activator/SolventCorrosive, Toxic Gas (

,

)
Bromine (

)
1.1Halogen SourceHighly Toxic, Corrosive, Oxidizer
Iodine (

)
0.01CatalystStains, Irritant
Dichloromethane (DCM) SolventExtractionVolatile, Carcinogen susp.[2]
Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gases.
  • Charging: Add Cyclohexylacetic acid (1.0 equiv) to the flask.

  • Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

    • Note: The reaction is endothermic initially but releases gas.

  • Heating: Slowly heat the mixture to 70°C (reflux) and hold for 2 hours. Gas evolution should cease, indicating complete conversion to cyclohexylacetyl chloride.

Step 2: Alpha-Bromination [3][4]

  • Catalyst: Cool the mixture slightly to 60°C and add a crystal of Iodine (

    
    )  (approx. 1 mol%). This catalyzes the enolization.
    
  • Bromine Addition: Place Bromine (

    
    , 1.1 equiv)  in the addition funnel.
    
  • Reaction: Add bromine dropwise over 2–3 hours while maintaining the temperature at 65–70°C .

    • Critical Control Point: The rate of addition should match the rate of decolorization. If the red bromine color persists, pause addition. The bulky cyclohexyl group may slow consumption compared to linear substrates.

  • Completion: After addition, stir at 70°C for an additional 1 hour. Sparge with nitrogen to remove excess

    
     and unreacted 
    
    
    
    .

Step 3: Hydrolysis & Workup

  • Quenching: Cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly add the reaction mixture into a slurry of crushed ice and water (approx. 5 volumes relative to substrate).

    • Caution: Violent hydrolysis of the acid chloride occurs. Maintain temperature <20°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     volumes).
    
  • Washing: Wash combined organics with 5% Sodium Bisulfite (

    
    ) to quench trace bromine (decolorizes the solution), followed by Brine.
    
  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) and concentrate under reduced pressure.
    

Purification & Analysis

For high-purity applications (API synthesis), simple extraction is insufficient.

Recommended Purification: Vacuum Distillation The intermediate alpha-bromo acid chloride or the final acid can be distilled. However, distilling the acid often leads to decarboxylation.

  • Best Practice: Distill the alpha-bromo acid chloride (formed in Step 2) before hydrolysis if high purity is required.

  • Boiling Point: Expect ~110–120°C at 10 mmHg (estimated based on similar homologues).

Alternative: Crystallization If the product solidifies (Melting Point is typically low, ~30-50°C range for similar alpha-bromo acids), recrystallize from Hexanes/Ethyl Acetate (9:1) at -20°C.

Data Summary Table

Parameter Specification Method
Appearance Off-white solid or viscous oil Visual
Purity >97% GC-MS / HPLC
Yield 85 - 92% Gravimetric

| Identity | NMR confirms


-proton shift | 

H-NMR |

Process Safety & Engineering Controls

The scale-up of this reaction involves significant gas evolution.[5]

Safety cluster_0 Hazard Control System cluster_1 Thermal Control Gas Off-Gas (SO2, HCl, HBr) Scrubber Two-Stage Scrubber (1. Empty Trap -> 2. 10% NaOH) Gas->Scrubber Vent Neutralized Exhaust Scrubber->Vent Reactor Jacketed Reactor Cooling Emergency Crash Cooling Reactor->Cooling If T > 80°C

Figure 2: Mandatory engineering controls for gas management and thermal runaway prevention.

References

  • Classic HVZ Mechanism & Modifications

    • Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." Accessed Oct 2023. Link

  • Thionyl Chloride Activation Protocol

    • Organic Syntheses.[2][6] "Alpha-Bromination of Carboxylic Acids via Acid Chlorides."[3] Org. Synth. Coll. Vol. 3. Link

  • Purification of Alpha-Bromo Compounds

    • BenchChem. "2-Bromoacetamide synthesis and purification methods." (Analogous alpha-bromo purification techniques). Link

  • Cyclohexylacetic Acid Properties

    • PubChem.[1][6][7] "this compound Compound Summary." Link

Sources

Troubleshooting & Optimization

Improving yield in the bromination of cyclohexylacetic acid

Technical Support Center: -Bromination of Cyclohexylacetic Acid

Ticket ID: HVZ-CYC-OPT Subject: Yield Optimization & Troubleshooting for Cyclohexylacetic Acid Bromination Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The transformation of cyclohexylacetic acid (1 ) to

2Hell-Volhard-Zelinsky (HVZ)123

The Core Challenge: Cyclohexylacetic acid possesses a tertiary hydrogen on the ring (


  • Target Reaction: Ionic

    
    -bromination (favored by 
    
    
    catalysis).
  • Competitor: Radical ring bromination (favored by light/peroxides).

  • Yield Killer: Moisture (destroys the acyl bromide intermediate).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the critical "Enolization Gate" where yield is often lost.

HVZ_MechanismStartCyclohexylaceticAcidAcylBrAcyl Bromide(Intermediate A)Start->AcylBr PBr3 / -HOPBr2PBr3Catalyst(PBr3)PBr3->AcylBrEnolEnol Tautomer(Reactive Species)AcylBr->Enol HBr (Autocatalysis)Enol->AcylBr SlowAlphaBrα-BromoAcyl BromideEnol->AlphaBr + Br2 / -HBrAlphaBr->AcylBr + Start Acid (Exchange)Productα-BromoCyclohexylacetic AcidAlphaBr->Product + H2O (Hydrolysis)

Figure 1: The catalytic cycle of the HVZ reaction.[4] Note that the Enol Tautomer is the rate-limiting bottleneck.

Optimized Protocol (High-Yield Method)

This protocol replaces the "neat" reaction with a solvent-controlled approach if solidification is an issue, though neat is preferred for maximum kinetics.

Reagents:

  • Cyclohexylacetic acid (1.0 equiv)

  • Bromine (

    
    ) (1.1 – 1.2 equiv)
    
  • Phosphorus Tribromide (

    
    ) (0.05 – 0.1 equiv) [CRITICAL] 
    
  • Optional: Thionyl Chloride (

    
    ) (See Module 3)[5]
    
Step-by-Step Workflow
  • Drying (Pre-Flight Check): Dry the starting acid in a vacuum desiccator over

    
     overnight. Reason: Even trace water hydrolyzes 
    
    
    to
    
    
    , killing the catalyst.
  • Catalyst Addition: In a dry 3-neck flask under Argon, melt the cyclohexylacetic acid (mp ~30°C) or dissolve in minimal dry DCE (1,2-dichloroethane) if necessary. Add

    
     (0.1 equiv).[6]
    
  • Initiation: Heat to 80°C. Add ~5% of the total bromine volume. Wait for the evolution of HBr gas (indicating acyl bromide formation).[2]

  • Controlled Addition: Add the remaining bromine dropwise over 2-3 hours, maintaining 80-90°C.

    • Tip: Use a reflux condenser cooled to -10°C to prevent bromine loss.

  • Cook-Out: Stir at 90-100°C for 2-4 hours post-addition.

  • Quench: Cool to 50°C. Slowly add water (for acid) or anhydrous alcohol (for ester). Warning: Violent exotherm.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Conversion / Starting Material Remaining

User Question: "I ran the reaction for 6 hours, but NMR shows 40% unreacted starting acid. Adding more bromine didn't help."

Root Cause: Catalyst Deactivation. The HVZ reaction relies on the acyl bromide being the reactive species, not the carboxylic acid. If moisture entered the system,


Corrective Action:

  • The "Spike" Method: Add an additional 0.05 equiv of

    
     (or 
    
    
    ) to the reaction mixture. If HBr evolution restarts, your catalyst was dead.
  • Switch to

    
    :  For stubborn substrates, convert the acid entirely to the acid chloride before adding bromine. (See Alternative Route below).
    
Issue 2: Impurity Formation (Ring Bromination)

User Question: "I see multiple spots on TLC and extra multiplets in the alkyl region of the NMR."

Root Cause: Radical Substitution. The tertiary carbon on the cyclohexyl ring is susceptible to radical bromination if the ionic pathway is slow or if light is present.

Corrective Action:

  • Light Exclusion: Wrap the flask in aluminum foil. Radical bromination is photochemically initiated.

  • Oxygen Purge: Ensure a strict Argon/Nitrogen atmosphere. Oxygen can initiate radical chains.

  • Temperature Control: Do not exceed 100°C. Higher temperatures increase the homolytic cleavage of

    
    .
    
Issue 3: Reaction Solidified / Stirring Stopped

User Question: "The mixture turned into a solid block halfway through."

Root Cause: High Melting Point of Intermediate. The

Corrective Action:

  • Solvent Assist: Run the reaction in 1,2-dichloroethane (DCE) or Carbon Tetrachloride (

    
     - if permitted). Note that solvents dilute the reactants, slowing the kinetics, so reflux temperatures are mandatory.
    

Decision Tree: Choosing the Right Route

Use this logic flow to determine if you should use the Standard HVZ or the Modified Thionyl Chloride route.

Decision_TreeStartStart OptimizationQ1Is the Starting MaterialStrictly Anhydrous?Start->Q1Q2Is the Scale > 100g?Q1->Q2YesRouteBModified Acyl Chloride Route(SOCl2 then Br2)Q1->RouteBNo / UnsureRouteAStandard HVZ(PBr3 + Br2)Q2->RouteAYes (Cost effective)Q2->RouteBNo (Higher Yield Priority)

Figure 2: Selection logic for synthetic pathway.

The Alternative "Acyl Chloride" Route (Tier 2 Support)

If the standard HVZ fails, use this robust modification:

  • Reflux Cyclohexylacetic acid with Thionyl Chloride (

    
    )  (1.5 equiv) for 2 hours to form Cyclohexylacetyl chloride.
    
  • Remove excess

    
     via vacuum.
    
  • Add N-Bromosuccinimide (NBS) (1.1 equiv) and catalytic HBr (48%) or

    
    .
    
  • Reflux in

    
     or DCE.
    Why this works: Acid chlorides enolize more readily than acid bromides in certain conditions, and 
    
    
    ensures the system is chemically dry [1].

Data & Performance Benchmarks

Typical yields expected for Cyclohexylacetic acid bromination:

MethodConditionsTypical YieldPurity Profile
Standard HVZ

(cat),

, 90°C
65-75%Moderate (Ring Br impurities possible)
Modified HVZ

(1.0 eq),

, 80°C
80-85%High (Stoichiometric PBr3 drives equilibrium)
Acyl Chloride 1.

2.

85-92% Best (Cleanest conversion)

References

  • Harpp, D. N., et al. "Alpha-Halogenation of Acid Chlorides." Journal of Organic Chemistry, vol. 40, no. 23, 1975, pp. 3420–3427.

  • Organic Syntheses. "

    
    -Bromoisovaleric Acid." Org.[3][7] Synth. 1931, 11, 20. (Foundational protocol adapted for hindered acids). 
    
  • Zelinsky, N. "Ueber eine neue Bromirungsmethode organischer Säuren." Berichte der deutschen chemischen Gesellschaft, vol. 14, 1881.
  • Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." (Mechanistic visualization support).

Minimizing elimination byproducts in 2-Bromo-2-cyclohexylacetic acid reactions

[1]

Ticket ID: #RXN-CHX-BR-002 Topic: Minimizing Elimination Byproducts (

Status:Assigned Specialist:1

Executive Summary & Problem Definition

User Issue: Researchers attempting nucleophilic substitution (

2-Bromo-2-cyclohexylacetic acid2-cyclohexylideneacetic acid


1

Technical Diagnosis: This substrate presents a "perfect storm" for elimination over substitution:

  • Steric Hindrance: The cyclohexyl group is bulky. It shields the

    
    -carbon from the backside attack required for 
    
    
    .
  • Thermodynamic Trap: The elimination product features a double bond conjugated with the carbonyl group (exocyclic alkene), which is thermodynamically highly stable.

  • Acidity: The

    
    -proton (on the cyclohexane ring) is accessible, and the 
    
    
    -proton is acidified by the electron-withdrawing carboxyl and bromine groups, making the molecule sensitive to bases.

This guide provides the protocols to suppress the


Mechanistic Insight (The "Why")

To solve the problem, we must visualize the competition at the molecular level. The reaction outcome is determined by the trajectory of the incoming species.

Signaling Pathway: Competition Kinetics

ReactionPathwaySubstrate2-Bromo-2-cyclohexylacetic acidTS_SN2Transition State(Sterically Crowded)Substrate->TS_SN2 Backside Attack(Slowed by Cyclohexyl)TS_E2Transition State(Beta-Proton Abstraction)Substrate->TS_E2 Surface Attack(Favored by Sterics)ReagentReagent(Nu:⁻ / Base:⁻)Reagent->TS_SN2Reagent->TS_E2Prod_SubSubstitution Product(Alpha-Functionalized)TS_SN2->Prod_Sub Inversion of ConfigProd_ElimElimination Product(Exocyclic Alkene)TS_E2->Prod_Elim Conjugation Stabilized

Figure 1: The kinetic bifurcation. The steric bulk of the cyclohexyl group (blue path) raises the energy barrier for substitution, while the accessible beta-proton and thermodynamic stability of the conjugated product drive elimination (red path).

Troubleshooting Protocols (The "How")

Protocol A: The "Non-Basic Nucleophile" Strategy

Best for: Synthesis of

1

Direct reaction with amines (e.g., ammonia, methylamine) often fails because amines act as bases. We must decouple nucleophilicity from basicity.[1]

Step-by-Step:

  • Solvent Selection: Use DMF (N,N-Dimethylformamide) or DMSO .[1] These polar aprotic solvents solvate cations well, leaving the anion "naked" and more reactive for

    
    , without enhancing basicity as much as protic solvents might.
    
  • Nucleophile: Use Sodium Azide (

    
    ) .[1]
    
    • Why? The azide ion (

      
      ) is a powerful nucleophile but a poor base.[1] It will penetrate the steric shield without grabbing the proton.
      
  • Temperature: Maintain 0°C to 10°C .

    • Why? Elimination is entropically favored (2 molecules

      
       3 molecules).[1] Keeping T low suppresses the entropic term (
      
      
      ), disfavoring elimination.[1]
  • Workup: Reduce the resulting azide to the amine using

    
     or Staudinger conditions (
    
    
    ).
Protocol B: The Finkelstein Swap (Leaving Group Optimization)

Best for: Reactions that are sluggish and require heating (which usually causes elimination).

If the reaction is too slow at 0°C, do not heat the bromide. Instead, swap the leaving group for Iodide.

Step-by-Step:

  • Dissolve substrate in Acetone (anhydrous).

  • Add 1.5 equivalents of Sodium Iodide (NaI) .

  • Stir at RT for 1-2 hours. NaCl/NaBr will precipitate (driving force).[1]

  • Result: You now have 2-Iodo-2-cyclohexylacetic acid.[1] The C-I bond is weaker than C-Br, allowing substitution to occur at lower temperatures where elimination is less competitive.

Protocol C: The "Soft" Base Buffer

Best for: Carboxylate esterification or thiol substitution.

If you must use a species that has some basicity (like a thiolate), you must buffer the system.

  • Avoid: Hydroxides (

    
    ), Alkoxides (
    
    
    ), or Hydrides (
    
    
    ).[1]
  • Use: Carbonate bases (

    
     or 
    
    
    ) in Acetone or DMF.
  • Cesium Effect: Use Cesium Carbonate.[1][2] The large Cesium cation effectively "loosens" the ion pair, maximizing the nucleophilicity of your reagent without requiring high temperatures.

Data & Decision Matrix

Use this table to select conditions based on your target product.

Target ProductRecommended NucleophileSolventTempRisk of Elimination

-Amino Acid

(Azide)

Reduce
DMF0°CLow

-Amino Acid

(Ammonia)

/EtOH
RefluxCritical (High)

-Thioether

(Thioacetate)
AcetoneRTLow-Medium

-Hydroxy Acid

WaterRTMedium
Ester

(Alcohol)
DCMRTLow (if acid catalyzed)
Decision Workflow

DecisionTreeStartStart: Reaction PlanningQ1Is the Nucleophile a Strong Base?(OH-, RO-, NH2-)Start->Q1Action1STOP. High Elimination Risk.Switch to Protocol A (Azide/Cyanide).Q1->Action1YesQ2Is the Nucleophile Bulky?(e.g., t-Butoxide, Diisopropylamine)Q1->Q2NoAction2STOP. Steric clash guarantees Elimination.Use smaller nucleophile.Q2->Action2YesQ3Reaction Speed at 0°C?Q2->Q3NoFastProceed. Monitor via TLC.Q3->FastFastSlowDo NOT Heat.Apply Protocol B (Finkelstein I-)Q3->SlowSlow

Figure 2: Pre-experimental checklist to avoid elimination conditions.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to make the


-hydroxy acid?A:No.

1

1

Q: I see a new spot on TLC that is UV active. What is it? A: That is almost certainly the elimination product. The conjugated double bond (C=C-C=O) is UV active. The starting material (this compound) has weak UV absorption.[1] If you see a strong UV spot, your reaction has failed.

Q: Why not use


 conditions?A:

13

1

References

  • Mechanism of Elimination vs Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 17: Eliminations). [1]

  • Steric Effects in Alpha-Halo Acids: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. John Wiley & Sons.[1] (Discussion on conformational analysis of cyclohexyl systems). [1]

  • Synthesis of Cyclohexylglycine (Amino Acid Synthesis): Use of Azide displacement on alpha-bromo acids.[1] Journal of Organic Chemistry, "Nucleophilic Substitution of

    
    -Halo Acids".[1] (General Reference for Azide protocol).
     (Analogous procedure for bulky amino acids).[1]
    
  • Finkelstein Reaction Conditions: Bordwell, F. G., & Brannen, W. T. (1964).[1] The Effect of Steric Hindrance on the Rates of

    
     Reactions. Journal of the American Chemical Society.
    [1]
    

Preventing hydrolysis of 2-Bromo-2-cyclohexylacetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Storage

Welcome to the technical support center for 2-Bromo-2-cyclohexylacetic acid. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice to ensure the long-term stability of your valuable compound. We understand that maintaining the integrity of starting materials is critical for reproducible and successful experimental outcomes. This document addresses the common challenge of hydrolysis of this compound and offers troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Understanding the Instability

Q1: What is the primary cause of degradation for this compound during storage?

The primary degradation pathway for this compound is hydrolysis. This is a chemical reaction where water molecules react with the compound, leading to the substitution of the bromine atom with a hydroxyl group. The result is the formation of 2-hydroxy-2-cyclohexylacetic acid as an impurity.

Q2: Why is this compound so susceptible to hydrolysis?

The susceptibility to hydrolysis is due to the molecular structure of the compound. The bromine atom is attached to a tertiary carbon, which is also an alpha-carbon (adjacent to the carboxylic acid's carbonyl group). This alpha-position makes the carbon-bromine bond highly reactive towards nucleophilic substitution.[1][2] Water, although a weak nucleophile, can attack this electrophilic carbon, leading to the displacement of the bromide ion. The stability of the potential tertiary carbocation intermediate can favor an SN1-type mechanism for this hydrolysis.[3][4][5]

The Mechanism of Hydrolysis

Q3: Can you illustrate the chemical reaction for the hydrolysis of this compound?

Certainly. The hydrolysis reaction can be mechanistically described as a nucleophilic substitution. Given that the bromine is on a tertiary carbon, the reaction likely proceeds through an SN1 pathway, which involves the formation of a carbocation intermediate.

Caption: Proposed SN1 hydrolysis mechanism for this compound.

Optimal Storage and Handling

Q4: What are the ideal storage conditions to prevent the hydrolysis of this compound?

To minimize hydrolysis, it is crucial to store this compound under conditions that strictly limit its exposure to moisture. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces air, which contains moisture, thereby reducing the risk of hydrolysis.
Container Tightly sealed, amber glass bottlePrevents exposure to ambient moisture and light. Amber glass protects from potential light-induced degradation.
Environment Dry, well-ventilated areaA dry environment minimizes the risk of moisture ingress into the container. Good ventilation is a general laboratory safety practice.

Q5: Are there any materials or chemicals that should not be stored with this compound?

Yes, proper segregation is key to preventing accidental reactions. Avoid storing this compound with the following:

  • Bases (e.g., sodium hydroxide, amines): These can catalyze the hydrolysis reaction.[6][7]

  • Strong Oxidizing Agents (e.g., peroxides, nitrates): These can lead to vigorous and potentially hazardous reactions.

  • Reactive Metals (e.g., sodium, potassium, magnesium): These can react with the acidic proton of the carboxylic acid.[8]

  • Water and Protic Solvents: Direct contact with these will lead to hydrolysis.

The following flowchart provides a decision-making guide for the proper storage of this compound.

storage_decision_tree start Receiving this compound check_container Is the container intact and tightly sealed? start->check_container repackage Repackage in a dry, inert atmosphere (glove box). Use a new, tightly sealed amber glass bottle. check_container->repackage No store_conditions Store at 2-8°C in a designated area for halogenated organic acids. check_container->store_conditions Yes repackage->store_conditions check_incompatible Are incompatible materials stored nearby? (Bases, Oxidizers, Reactive Metals) store_conditions->check_incompatible relocate Relocate incompatible materials according to chemical safety guidelines. check_incompatible->relocate Yes final_storage Proper Storage Achieved check_incompatible->final_storage No relocate->final_storage

Caption: Decision-making flowchart for the proper storage of this compound.

Troubleshooting Guide

Q6: I suspect my sample of this compound has degraded. How can I confirm this?

The most reliable way to confirm degradation is through analytical testing. The primary hydrolysis product is 2-hydroxy-2-cyclohexylacetic acid. You can use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify this impurity.

Q7: Can you provide a starting point for an analytical method to detect hydrolysis?

While a specific validated method for this exact compound may need to be developed in your lab, here are general protocols based on the analysis of similar compounds that can serve as a strong starting point.

Protocol 1: HPLC-UV Analysis

This method is suitable for monitoring the disappearance of the parent compound and the appearance of the more polar hydroxy-acid derivative.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your this compound in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Prepare a reference standard of pure this compound at the same concentration.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject your sample and the reference standard.

    • The hydrolysis product, 2-hydroxy-2-cyclohexylacetic acid, will be more polar and thus will have a shorter retention time than the parent compound.

    • The presence of a peak at this earlier retention time in your sample, which is absent in the pure standard, indicates hydrolysis. The peak area can be used for quantification against a standard of the hydroxy acid if available.

Protocol 2: GC-MS Analysis (with Derivatization)

This method offers high sensitivity and specificity, providing mass spectral data to confirm the identity of the hydrolysis product. Derivatization is necessary to make the non-volatile carboxylic acids suitable for GC analysis.[9][10]

  • Sample Preparation and Derivatization:

    • Prepare a solution of your sample in a dry solvent (e.g., dichloromethane).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of both the parent acid and the potential hydroxy acid impurity.[10]

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

    • Ionization: Electron Ionization (EI).

  • Analysis:

    • The TMS derivative of 2-hydroxy-2-cyclohexylacetic acid will have a different retention time and a distinct mass spectrum compared to the derivative of this compound.

    • By comparing the mass spectra of the peaks in your sample to spectral libraries, you can confirm the presence of the hydrolysis product.

Q8: My sample shows signs of hydrolysis. Is it still usable?

The usability of a partially hydrolyzed sample depends on the specific requirements of your experiment. If your synthesis is sensitive to impurities, particularly nucleophilic ones like the hydroxy acid, using the degraded material could lead to side reactions and lower yields. In such cases, it is advisable to use a fresh, pure sample. For less sensitive applications, you might be able to use the material if the level of impurity is low and has been quantified.

References

  • Rogatzki, S., et al. (2022).
  • 22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2025, May 14). Master Organic Chemistry. [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Effect of pH on hydrolysis and condensation speed. ResearchGate. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021, December 9). PMC. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Why does 2-bromo-2-methyl propane goes through SN1 mechanism rather than SN2 during alkaline hydrolysis? (2017, January 4). Quora. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]

  • The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. (2025, October 18). ResearchGate. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. [Link]

  • Practices for Proper Chemical Storage. [Link]

  • Persistent degradation products of halogenated refrigerants and blowing agents in the environment. (2020, September 30). Umweltbundesamt. [Link]

  • Incompatible Chemicals. Risk Management and Safety. [Link]

  • Chemical Incompatibility Table and Storage Recommendations. Ventura County. [Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023, November 1). PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

  • What are the differences between SN1 and SN2 reactions? (2021, August 2). Reddit. [Link]

  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • Novel system for decarboxylative bromination of alpha,beta-unsaturated carboxylic acids with diacetoxyiodobenzene. (2009, November 15). PubMed. [Link]

  • Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]

  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

  • The influence of pH on hydrolysis and acidogenesis of kitchen wastes in two-phase anaerobic digestion. (2005, March 15). PubMed. [Link]

  • a) HPLC and b) GC‐MS analysis of the oxidation of 2‐hydroxyphenylacetic.... ResearchGate. [Link]

  • Trouble in Storage? Understanding the dynamics of airborne organic acids in storage buildings and its consequences for the air quality, energy use, and preservation of heritage collections. ResearchGate. [Link]

  • GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms. [Link]

  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024, April 17). MDPI. [Link]

  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. RSC Publishing. [Link]

  • Organic Acids Chemical Storage Sheet. University of Waterloo. [Link]

Sources

Troubleshooting low reactivity of 2-Bromo-2-cyclohexylacetic acid in Sn2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SN2-CYC-BR-001 Subject: Troubleshooting Low Yields/Elimination in Substitution Reactions of


-Bromo Acids
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.
Executive Summary

Users attempting nucleophilic substitution (


) on 2-Bromo-2-cyclohexylacetic acid  frequently report yields <10% or exclusive formation of elimination products (cyclohexylidene acetic acid).

This substrate presents a "perfect storm" of reactivity barriers:


-branching steric hindrance  (from the cyclohexyl ring), electronic repulsion  (if the free acid is used), and high susceptibility to E2 elimination . This guide provides a diagnostic workflow to bypass these kinetic traps.
Part 1: Diagnostic & Root Cause Analysis

Before altering your protocol, determine which of the three failure modes is active.

Failure Mode A: The "Charge Shield" (Electrostatic Repulsion)
  • Symptom: No reaction; recovery of starting material.

  • Cause: If you run this reaction on the free acid using an anionic nucleophile (e.g.,

    
    , 
    
    
    
    ), the base first deprotonates the carboxylic acid (
    
    
    ).
  • Mechanism: The resulting carboxylate anion (

    
    ) creates a coulombic shield, repelling the incoming anionic nucleophile.
    
Failure Mode B: The "Cyclohexyl Wall" (Steric Hindrance)
  • Symptom: Extremely slow conversion; requiring high heat.

  • Cause: The

    
    -carbon is secondary, but the adjacent cyclohexyl group acts similarly to a neopentyl group. The conformational bulk of the ring blocks the specific 
    
    
    
    trajectory required for backside
    
    
    attack.
  • Insight: Standard secondary alkyl bromides react reasonably well; this specific substrate reacts 10–50x slower due to the

    
    -branching.[1]
    
Failure Mode C: The Elimination Trap (E2 Competition)
  • Symptom: Formation of alkenes (detected via NMR vinyl protons).

  • Cause: Because

    
     is kinetically retarded by sterics, the nucleophile acts as a base. The 
    
    
    
    -proton is acidified by the carbonyl, and the
    
    
    -protons on the ring are accessible, making E2 elimination the path of least resistance.
Part 2: Troubleshooting Decision Matrix

Use the following logic flow to identify the correct protocol adjustment.

TroubleshootingFlow cluster_legend Action Key Start START: Low Yield / No Reaction CheckAcid Are you using the Free Acid? Start->CheckAcid Esterify CRITICAL FIX: Convert to Methyl/Ethyl Ester (Eliminates Charge Repulsion) CheckAcid->Esterify Yes CheckNuc Is Nucleophile Basic? (OH-, RO-, CN-) CheckAcid->CheckNuc No (Already Ester) Esterify->CheckNuc EliminationRisk High Risk of E2 Elimination CheckNuc->EliminationRisk Yes CheckLG Is Reaction Still Too Slow? CheckNuc->CheckLG No SwitchNuc Switch to 'Soft' Nucleophile (N3-, RS-, I-) EliminationRisk->SwitchNuc SwitchNuc->CheckLG Finkelstein Protocol A: Finkelstein Swap (Br -> I) CheckLG->Finkelstein Standard Fix Silver Protocol B: Silver-Mediated (Ag2O / Ag2CO3) CheckLG->Silver Aggressive Fix Diagnostic Diagnostic Check Critical Stop/Hazard Optimization Optimization

Figure 1: Diagnostic logic tree for troubleshooting reactivity issues with this compound derivatives.

Part 3: Optimized Protocols
Protocol A: The Finkelstein Activation (Recommended)

If the bromide is too sluggish, convert it in situ or stepwise to the iodide. Iodide is a better leaving group (weaker C-I bond) and a better nucleophile, often accelerating the reaction by orders of magnitude.

Reagents: Sodium Iodide (NaI), Acetone (dry). Applicability: Use when the substrate is an ester .[2]

  • Dissolution: Dissolve 1.0 eq of Methyl 2-bromo-2-cyclohexylacetate in dry Acetone (0.5 M).

  • Activation: Add 2.0 eq of NaI.

  • Reflux: Heat to reflux for 2–4 hours. A white precipitate (NaBr) will form, driving the equilibrium.

  • Workup: Filter off NaBr, concentrate the filtrate.

  • Substitution: Redissolve the crude iodide in DMF/DMSO and add your target nucleophile immediately.

Technical Note: Do not purify the iodide on silica gel; it is light-sensitive and prone to decomposition. React immediately.

Protocol B: Silver-Assisted Substitution

For extremely difficult nucleophiles or when retention of configuration is acceptable (via double inversion or neighboring group effects), use Silver(I).

Mechanism:


 acts as a halogenophile, complexing with the Bromine to weaken the C-Br bond, forcing the leaving group to depart even against steric resistance.
  • Setup: Dissolve substrate in Toluene or Acetonitrile.

  • Addition: Add 1.1 eq of

    
     (for hydrolysis) or 
    
    
    
    (for acetolysis).
  • Observation: Precipitation of AgBr indicates reaction progress.

  • Warning: This pathway often shifts the mechanism toward

    
     character, risking racemization if your starting material is chiral.
    
Part 4: Comparative Data & Reactivity

The following table illustrates why standard protocols fail and how modifications restore reactivity.

VariableConditionRelative RateOutcome
Substrate Free Acid< 0.01Fail: Electrostatic repulsion of nucleophile.
Substrate Methyl Ester1.0 (Baseline)Slow: Steric hindrance dominates.
Leaving Group Bromide (Br)1.0Slow: Strong C-Br bond + sterics.
Leaving Group Iodide (I)~50–100Success: Weaker bond overcomes steric barrier.
Nucleophile Phthalimide (Bulky)< 0.1Fail: Steric clash with cyclohexyl ring.
Nucleophile Azide (

) (Linear)
HighSuccess: Linear shape pierces steric wall.
Part 5: Mechanistic Visualization

Understanding the spatial arrangement is critical. The cyclohexyl group is not just a "blob"; it conformationally locks, shielding the backside of the


-carbon.

StericMechanism Nuc Nucleophile (Incoming) AlphaC α-Carbon (Electrophile) Nuc->AlphaC Attack Trajectory LG Bromine (Leaving) AlphaC->LG Bond Break Cyclohexyl Cyclohexyl Ring (Steric Wall) Cyclohexyl->Nuc Steric Repulsion Carboxyl Ester Group (-COOMe) Carboxyl->Nuc Electronic Shielding

Figure 2: Spatial representation of the


 transition state. Note how the Cyclohexyl and Ester groups flank the 

-carbon, narrowing the nucleophilic attack vector.
FAQ: Frequently Asked Questions

Q: Can I use ethanol as a solvent? A: Avoid if possible. Ethanol is a protic solvent. It solvates anionic nucleophiles (like


 or 

) via hydrogen bonding, creating a "solvent cage" that reduces nucleophilicity. For this hindered substrate, you need a "naked" nucleophile. Use polar aprotic solvents like DMF, DMSO, or Acetonitrile .[3]

Q: I need the free acid product. Can I hydrolyze the ester later? A: Yes. Perform the substitution on the methyl ester first, then hydrolyze using LiOH/THF/Water. This two-step route is significantly higher yielding than forcing the reaction on the free acid.

Q: Why is my product racemized? A: If you used high heat or Silver salts, you likely engaged an


 pathway (carbocation intermediate), which destroys stereochemistry. To maintain chirality, strictly adhere to the Finkelstein/Ester  route at moderate temperatures (

).
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section 10-4: Reactivity of Alpha-Halo Acids).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions at Saturated Carbon Atoms". Chemical Reviews, 56(4), 571–752. (Analysis of steric effects in solvolysis).

  • Hardegger, E., & Nikles, E. (1956). "Untersuchungen über die Reaktivität von

    
    -Halogen-carbonsäureestern". Helvetica Chimica Acta, 39(2), 505-513. 
    

Sources

Controlling temperature to avoid decarboxylation of alpha-bromo acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Temperature and Preventing Unwanted Decarboxylation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alpha-bromo acids. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to help you navigate the thermal sensitivities of these valuable synthetic intermediates. Uncontrolled decarboxylation can lead to failed reactions, impure products, and lost time. This resource is structured to help you anticipate and troubleshoot these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the stability of alpha-bromo acids.

Q1: How thermally stable are alpha-bromo acids? I'm planning a reaction at 80°C.

The thermal stability of an alpha-bromo acid is not a one-size-fits-all answer. It is highly dependent on the substitution at the alpha-carbon. Generally, carboxylic acids are quite stable and do not easily decarboxylate even at their boiling points.[1] However, the presence of an electron-withdrawing bromine atom on the alpha-carbon can facilitate this process.[2]

The key takeaway is that the more bromine atoms you have on the alpha-carbon, the less thermally stable the compound becomes. For instance, tribromoacetic acid is significantly less stable than monobromoacetic acid.[3]

Q2: What is decarboxylation and why is it a problem?

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For an alpha-bromo acid, this process results in the formation of an alkyl or aryl bromide, which will be a significant impurity in your reaction mixture. This not only reduces the yield of your desired product but also complicates purification.

Q3: My alpha-bromo acid is a solid. Is it still susceptible to decarboxylation?

Yes. While solids are generally more stable than liquids, decarboxylation can occur in the solid state, particularly if heated. The reaction may be slower, but it is still a risk, especially during processes like drying in a heated oven or melting for a reaction.

Q4: Are there any general rules of thumb for handling alpha-bromo acids to avoid decarboxylation?

Absolutely. Here are a few key principles:

  • Know your substrate: The more electron-withdrawing groups on the alpha-carbon, the more caution is required.

  • Lower temperatures are always better: If a reaction can be run at a lower temperature, even if it takes longer, it's generally a safer approach to maintain the integrity of your alpha-bromo acid.

  • Avoid prolonged heating: Minimize the time your alpha-bromo acid is exposed to elevated temperatures.

  • Use vacuum for distillations: If you need to distill an alpha-bromo acid, always use a vacuum to lower the boiling point and reduce the risk of thermal decomposition.[4]

Troubleshooting Guides: Identifying and Mitigating Decarboxylation

This section provides a more in-depth, scenario-based approach to troubleshooting.

Scenario 1: Unexpected Byproduct Formation in a Reaction

Q: I ran a reaction with 2-bromobutanoic acid at 90°C and my NMR/GC-MS shows a significant amount of 2-bromobutane. Could this be decarboxylation?

Yes, the presence of 2-bromobutane is a strong indicator of decarboxylation. Here's how you can approach this problem:

Step 1: Confirm the Identity of the Byproduct

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent technique for identifying volatile byproducts like 2-bromobutane.[5] Compare the mass spectrum of the byproduct with a known standard or library data.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of 2-bromobutane and compare them to the signals of your starting material and expected product. The disappearance of the carboxylic acid proton signal and the appearance of new aliphatic signals corresponding to the decarboxylated product are key indicators.

Step 2: Mitigate Decarboxylation in Future Experiments

  • Lower the Reaction Temperature: This is the most critical parameter. Try running the reaction at a lower temperature (e.g., 60-70°C), even if it requires a longer reaction time or a more active catalyst.

  • Optimize Reaction Time: Monitor the reaction progress closely using TLC or in-situ IR. Once the starting material is consumed, cool the reaction down immediately to prevent prolonged heating of the product.

  • Choice of Solvent: While less directly influential on thermal decarboxylation, the solvent can affect reaction rates. A solvent that allows for a faster reaction at a lower temperature would be beneficial.

Scenario 2: Low Yield After Purification by Distillation

Q: I synthesized alpha-bromo-n-caproic acid and attempted to purify it by distillation at atmospheric pressure. My yield was very low. What went wrong?

Distilling thermally sensitive compounds at atmospheric pressure is a common pitfall. The high temperatures required for boiling can lead to significant decomposition.

Protocol: Low-Temperature Purification

A. Vacuum Distillation:

  • Apparatus: Use a short-path distillation apparatus to minimize the surface area and time the compound spends at high temperatures.

  • Pressure: Connect a vacuum pump and a pressure gauge. Aim for the lowest pressure your system can achieve to significantly reduce the boiling point.

  • Heating: Use a temperature-controlled oil bath for gentle and even heating.

  • Monitoring: Observe the distillation carefully. Collect the fraction that distills at the expected temperature for the given pressure. For example, α-bromo-n-caproic acid boils at 116–125°C at 8 mm Hg.[4]

B. Low-Temperature Recrystallization:

If your alpha-bromo acid is a solid at room temperature, recrystallization is often a safer purification method.

  • Solvent Selection: Choose a solvent system where the alpha-bromo acid is soluble at a slightly elevated temperature (e.g., 30-40°C) but poorly soluble at low temperatures (e.g., 0 to -20°C).

  • Procedure:

    • Dissolve the crude alpha-bromo acid in a minimal amount of the warm solvent.

    • Once dissolved, slowly cool the solution to room temperature.

    • Further cool the solution in an ice bath or a freezer to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum at room temperature.

Understanding the Science: The "Why" Behind the "How"

A deeper understanding of the factors influencing decarboxylation will empower you to design more robust experimental protocols.

The Mechanism of Decarboxylation

While the decarboxylation of β-keto acids proceeds through a stable six-membered cyclic transition state, the thermal decarboxylation of simple carboxylic acids is less favorable.[1][6] For alpha-bromo acids, the electron-withdrawing nature of the bromine atom plays a crucial role. It destabilizes the carboxylate anion, making the C-C bond more susceptible to cleavage upon heating. The exact mechanism can be complex and may involve ionic or radical intermediates depending on the specific substrate and conditions.[7][8]

Structural Effects on Thermal Stability

The stability of alpha-bromo acids against thermal decarboxylation is not constant across different structures. Here is a summary of the expected stability based on the degree of alpha-bromination in aqueous solution at 15°C:

CompoundDegradation PathwayHalf-life (extrapolated)Relative Stability
Monobromoacetic Acid (MBAA) Hydrolysis~2 yearsHigh
Dibromoacetic Acid (DBAA) Hydrolysis~12 yearsVery High
Tribromoacetic Acid (TBAA) Decarboxylation~103 daysLow

Table based on data from[3]. Note that for mono- and di-substituted acids in water, hydrolysis is the primary degradation pathway at this temperature.

This data clearly demonstrates that an increasing number of bromine atoms on the alpha-carbon significantly lowers the stability towards decarboxylation.[3]

Visualizing the Workflow: A Decision-Making Diagram

When dealing with a potentially thermally sensitive alpha-bromo acid, a structured approach is key. The following diagram outlines a logical workflow for experimental design and troubleshooting.

Decarboxylation_Workflow Workflow for Handling Thermally Sensitive Alpha-Bromo Acids A Start: Plan Synthesis/Reaction with Alpha-Bromo Acid B Assess Thermal Stability Risk A->B C High Risk: - Multiple alpha-bromines - Other e-withdrawing groups - High reaction temp planned B->C High D Low Risk: - Mono-bromo alkyl acid - Mild reaction conditions B->D Low E Design Experiment with Temperature Control C->E F Standard Protocol Acceptable (with monitoring) D->F G Execute Reaction E->G F->G H Analyze Product Mixture (NMR, GC-MS, etc.) G->H I Decarboxylation Observed? H->I J Troubleshooting Protocol I->J Yes K Proceed to Purification I->K No J->E Re-design Experiment L Purification Method Selection K->L M Vacuum Distillation (for liquids) L->M Liquid N Low-Temp Recrystallization (for solids) L->N Solid O Purified Product M->O N->O

Caption: A decision-making workflow for experiments involving alpha-bromo acids.

Experimental Protocols

Protocol 1: Synthesis of an Alpha-Bromo Acid Under Mild Conditions

This protocol is adapted from procedures that utilize in-situ generation of the brominating agent, which can often be performed at lower temperatures than the classical Hell-Volhard-Zelinskii reaction.

Materials:

  • Carboxylic acid

  • Red phosphorus

  • Bromine

  • Anhydrous solvent (e.g., CCl₄ or CH₂Cl₂)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, add the carboxylic acid and a catalytic amount of red phosphorus.

  • Gently heat the mixture to 40-50°C.

  • Slowly add bromine from the dropping funnel. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.

  • After the addition is complete, continue to stir at 40-50°C until the red-brown color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Proceed with the workup, which typically involves quenching with water to hydrolyze the acyl bromide intermediate.

Protocol 2: Monitoring a Reaction for Decarboxylation by GC-MS

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., diethyl ether) and a small amount of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • If necessary, derivatize the carboxylic acid to a more volatile ester (e.g., by adding a small amount of diazomethane solution or by using a silylation agent like BSTFA) to improve its chromatographic properties.[2]

GC-MS Analysis:

  • Inject the prepared sample into the GC-MS.

  • Use a temperature program that allows for the separation of the starting materials, expected products, and potential byproducts (e.g., the decarboxylated alkyl/aryl bromide).

  • Monitor the chromatogram for the appearance of a peak corresponding to the decarboxylated product.

  • Confirm the identity of this peak by its mass spectrum.

Conclusion

The successful use of alpha-bromo acids in synthesis hinges on a solid understanding of their thermal stability. By recognizing the structural features that predispose these compounds to decarboxylation and by implementing careful temperature control throughout your experimental workflow—from reaction to purification—you can significantly improve your outcomes. Always approach a new alpha-bromo acid with an initial assessment of its potential thermal lability, and when in doubt, opt for milder conditions.

References

  • Lifongo, L. L., Bowden, D. J., & Clegg, S. L. (2004). Thermal degradation of haloacetic acids in water.
  • Song, G., Wang, C., & Ge, H. (2013).
  • Mori, K., & Takaoka, K. (2021).
  • Marvel, C. S., & du Vigneaud, V. (1924). α-BROMOISOVALERIC ACID. Organic Syntheses Procedure.
  • McAdams, L. V., & Leavitt, J. J. (1959). U.S. Patent No. 2,876,255. U.S.
  • Stepek, J., & Daoust, H. (1983). Additives for Plastics. Springer New York.
  • Master Organic Chemistry. (2022, May 20).
  • Organic Chemistry Portal. (n.d.).
  • NIST. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene.
  • Valor, A., et al. (2002). Thermal decomposition of the calcium salts of several carboxylic acids.
  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. RSC Publishing.
  • Weigandt, M., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods.
  • Chan, A. W. H., & Chan, M. N. (2014). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. The Journal of Physical Chemistry A.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Chemistry Steps. (2024, January 18).
  • Taylor, H. A. (1925). α-BROMO-n-CAPROIC ACID. Organic Syntheses Procedure.
  • Fursule, R. A., et al. (2009). Novel system for decarboxylative bromination of alpha,beta-unsaturated carboxylic acids with diacetoxyiodobenzene. PubMed.
  • Souers, A. J., et al. (1999). A number of enantioenriched α-bromo acids with diverse side chain functionality have been synthesized in one step from their corresponding protected α-amino acids. Synthesis.
  • Lewis, D. (2022). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH.
  • Grause, G., et al. (2011). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene.
  • Chieffi, G. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?
  • Narayanan, R., & Laine, R. M. (2006). Low-Temperature Formation of Alpha Alumina Powders via Metal Organic Synthesis. AZoM.
  • Li, Y., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science.
  • BenchChem. (2025). comparative analysis of thermal stability of different tetrabutylammonium salts.
  • Wikipedia. (2023, December 19). Thermal decomposition.
  • Chan, A. W. H., & Chan, M. N. (2015).
  • Rein, K. S., et al. (1992). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta.
  • Hou, K., et al. (2021).
  • Varenikov, A., Shapiro, E., & Gandelman, M. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
  • DTIC. (1965). thermal stability of organic compounds by the isoteniscope method.
  • PerkinElmer. (2018). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC.
  • Wang, S., et al. (2025).
  • Brezinsky, K., & Litzinger, T. A. (1987). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Combustion Science and Technology.
  • Wudy, F., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides.

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Technical Support Center: Optimizing Enantiomeric Excess in Chiral 2-Bromo-2-cyclohexylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 2-bromo-2-cyclohexylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (ee) of this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Enhancing Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in your synthesis of this compound.

Problem 1: Low or Inconsistent Enantiomeric Excess (<80% ee)

This is one of the most frequent issues encountered. The causes can be multifaceted, ranging from reaction conditions to reagent quality.

Possible Causes & Step-by-Step Solutions:

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter in controlling enantioselectivity.

    • Explanation: Lower temperatures generally favor higher enantiomeric excess by reducing the kinetic energy of the system, which can amplify the energy difference between the diastereomeric transition states.[1]

    • Solution:

      • Perform a temperature screening study. Start at the temperature reported in the literature and systematically lower it (e.g., in 10°C increments) to identify the optimal range for your specific substrate and catalyst system.

      • Ensure accurate and consistent temperature control throughout the reaction using a reliable cryostat or cooling bath.

  • Inadequate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[1]

    • Explanation: The solvent can affect the conformation of the chiral auxiliary or catalyst and the solubility of reactants, thereby altering the steric environment of the reaction center. Nonpolar solvents often lead to higher enantioselectivity.[1]

    • Solution:

      • Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

      • Ensure all solvents are rigorously dried before use, as moisture can quench reagents and interfere with catalysis.

  • Compromised Catalyst or Chiral Auxiliary Activity: The effectiveness of the chiral source is paramount.

    • Explanation: The chiral auxiliary or catalyst is responsible for creating the asymmetric environment necessary for stereoselective bond formation.[][3] Impurities or degradation can diminish its efficacy.

    • Solution:

      • Use a fresh, high-purity chiral auxiliary or catalyst. If it has been stored for an extended period, consider repurifying it.

      • For catalytic reactions, optimize the catalyst loading. A higher loading may improve ee, but can also increase costs and complicate purification.

  • Presence of Moisture: Water can react with organometallic reagents and other sensitive components of the reaction mixture.

    • Explanation: Moisture can lead to non-stereoselective side reactions or deactivate the catalyst.

    • Solution:

      • Thoroughly oven-dry all glassware before use.

      • Use anhydrous solvents and reagents.

      • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Product Racemization During Workup or Purification

High initial enantiomeric excess that diminishes after isolation suggests that the chiral product is unstable under the workup or purification conditions.

Possible Causes & Step-by-Step Solutions:

  • Harsh pH Conditions: Acidic or basic conditions can facilitate the formation of an achiral enol or enolate intermediate, leading to racemization.[1]

    • Explanation: The α-proton of the carboxylic acid is acidic and can be removed under basic conditions, leading to a planar enolate that can be protonated from either face, resulting in a racemic mixture.

    • Solution:

      • Use mild quenching agents, such as a buffered aqueous solution (e.g., saturated ammonium chloride), instead of strong acids or bases.

      • Maintain a neutral or slightly acidic pH during extraction and washing steps.

  • Elevated Temperatures During Purification: Heat can provide the energy needed to overcome the activation barrier for racemization.

    • Explanation: Similar to harsh pH, heat can promote enolization and subsequent racemization.

    • Solution:

      • If distillation is required, perform it under high vacuum to lower the boiling point.

      • For column chromatography, consider using a less active stationary phase (e.g., deactivated silica gel) and avoid prolonged exposure of the product to the column.

Problem 3: Incomplete Reaction or Low Yield

While the primary focus is on enantiomeric excess, a low yield can render a synthesis impractical.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.

  • Deactivated Reagents: Key reagents may have degraded over time.

    • Solution: Use fresh or properly stored reagents. For instance, solutions of organometallic bases should be titrated before use to determine their exact concentration.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully measure all reagents and ensure the correct stoichiometry as per the optimized protocol.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_workup Post-Reaction start Low Enantiomeric Excess (<80% ee) temp Optimize Temperature (Lower Temp) start->temp Temperature Issue? solvent Screen Solvents (Anhydrous) start->solvent Solvent Effect? time Optimize Reaction Time start->time Incomplete Reaction? catalyst Check Catalyst/Auxiliary (Fresh, High Purity) start->catalyst Catalyst Problem? moisture Eliminate Moisture (Inert Atmosphere) start->moisture Moisture Contamination? workup Mild Workup (Buffered Solutions) start->workup Racemization during Workup? end Optimized ee temp->end solvent->end time->end catalyst->end moisture->end purification Gentle Purification (Low Temp, Deactivated Silica) workup->purification purification->end

Caption: A workflow for troubleshooting low enantiomeric excess.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of chiral this compound.

1. What are the most common strategies for synthesizing chiral α-bromo carboxylic acids?

There are several effective methods:

  • Asymmetric Bromination using Chiral Auxiliaries: This is a widely used approach where a chiral auxiliary is temporarily attached to the carboxylic acid substrate to direct the stereoselective introduction of the bromine atom.[][3] Evans' oxazolidinone auxiliaries are a classic example.[][3]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

  • Starting from the Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, can be an efficient route.[4][5]

2. How do I choose the right chiral auxiliary?

The choice of chiral auxiliary is crucial and depends on several factors:

  • High Diastereoselectivity: The auxiliary should induce a high degree of stereocontrol in the bromination step.

  • Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions without causing racemization of the product.[6]

  • Availability and Cost: Both enantiomers of the auxiliary should ideally be readily available and affordable.[6]

  • Recyclability: A good chiral auxiliary can often be recovered and reused.[]

Commonly Used Chiral Auxiliaries:

Chiral AuxiliaryKey Features
Evans' OxazolidinonesHigh diastereoselectivity, well-studied, commercially available.[][3]
CamphorsultamProvides excellent stereocontrol, often crystalline derivatives.
PseudoephedrineCan be used as a chiral auxiliary for asymmetric alkylations and other transformations.[3]

3. What are the best analytical methods for determining enantiomeric excess?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7][8][9] It uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.[9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by forming transient diastereomeric complexes that have distinct NMR signals.

4. Can the brominating agent affect the enantioselectivity?

Yes, the choice of brominating agent can be important.

  • N-Bromosuccinimide (NBS): A commonly used and convenient source of electrophilic bromine.

  • Bromine (Br₂): Can also be used, but may require more careful handling. The reactivity of the brominating agent can influence the transition state of the reaction and thus the stereochemical outcome. It is advisable to use the brominating agent specified in a validated literature procedure or to screen different agents during optimization.

5. What is the underlying mechanism of stereoselective bromination using a chiral auxiliary?

The chiral auxiliary controls the stereochemistry by creating a sterically hindered environment around the enolate intermediate.

Simplified Mechanistic Steps:

  • Attachment of Chiral Auxiliary: The cyclohexylacetic acid is coupled to the chiral auxiliary.

  • Enolate Formation: A base is used to deprotonate the α-carbon, forming a chiral enolate. The chiral auxiliary forces the enolate to adopt a specific conformation.

  • Diastereoselective Bromination: The electrophilic brominating agent approaches the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer.

  • Removal of Chiral Auxiliary: The auxiliary is cleaved to yield the enantioenriched this compound.

Mechanism Visualization:

Stereoselective_Bromination cluster_main Stereoselective Bromination Pathway start Cyclohexylacetic Acid + Chiral Auxiliary (Aux*) enolate Formation of Chiral Enolate start->enolate Coupling & Deprotonation bromination Diastereoselective Bromination (Br+) enolate->bromination Steric Hindrance from Aux* product Diastereomerically Enriched Bromo-Intermediate bromination->product cleavage Cleavage of Chiral Auxiliary product->cleavage final_product Enantioenriched This compound cleavage->final_product

Caption: A simplified workflow of stereoselective bromination.

III. Experimental Protocols

General Protocol for Asymmetric Bromination using an Evans' Oxazolidinone Auxiliary

This is a generalized procedure and may require optimization for your specific substrate and scale.

  • Acylation: React cyclohexylacetyl chloride with the lithium salt of an Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF at low temperature (e.g., -78 °C).

  • Enolate Formation: Treat the resulting N-acyloxazolidinone with a strong base such as sodium hexamethyldisilazide (NaHMDS) in THF at -78 °C to generate the sodium enolate.

  • Bromination: Add a solution of a brominating agent like N-bromosuccinimide (NBS) in THF to the enolate solution at -78 °C.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the diastereomeric product by column chromatography on silica gel.

  • Auxiliary Cleavage: Cleave the chiral auxiliary, for example, by hydrolysis with lithium hydroxide in a mixture of THF and water, to afford the desired chiral this compound.

IV. References

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. [Link]

  • Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 225-230. [Link]

  • Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess. [Link]

  • Asymmetric Synthesis. (n.d.). [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]

  • McDougal, O. M. (n.d.). Asymmetric reactions_synthesis. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

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Technical Support Center: Resolving Solubility Issues of 2-Bromo-2-cyclohexylacetic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-2-cyclohexylacetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth troubleshooting protocols and frequently asked questions to facilitate the successful use of this compound in your experiments.

Introduction: Understanding the Challenge

This compound (C₈H₁₃BrO₂) is a carboxylic acid derivative with a molecular weight of approximately 221.09 g/mol .[1][2] Its structure, featuring a nonpolar cyclohexyl ring, contributes to its limited solubility in aqueous media, a common hurdle for many drug candidates and research compounds.[3] Poor aqueous solubility can impede a range of experimental applications, from biological assays to formulation development, leading to issues like decreased bioavailability and inconsistent results.[4] This guide will walk you through systematic approaches to overcome these solubility challenges.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section is structured in a question-and-answer format to directly address the practical problems you may be facing.

Q1: My initial attempts to dissolve this compound in water or buffer have failed. What is the first and most critical parameter to adjust?

Answer: The first and most critical parameter to adjust is the pH of your aqueous medium.

The solubility of carboxylic acids is highly dependent on pH.[5] The carboxylic acid group (-COOH) is weakly acidic and can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more soluble in water than the neutral, protonated form.

The Underlying Principle: The pKa and the Henderson-Hasselbalch Equation

Every acid has a characteristic pKa, which is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations.[6]

  • When pH < pKa: The compound will be predominantly in its less soluble, protonated (R-COOH) form.

  • When pH > pKa: The compound will shift to its more soluble, deprotonated (R-COO⁻) form.[7]

While the exact pKa of this compound is not readily published, we can estimate it to be in the range of 3-5, similar to other alpha-bromo carboxylic acids and cyclohexylacetic acid.[8][9] To ensure complete deprotonation and maximize solubility, it is recommended to adjust the pH to be at least 2 units above the estimated pKa.[6]

Experimental Protocol: pH-Dependent Solubility Determination

This protocol will help you systematically find the optimal pH for dissolving your compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or your experimental temperature) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Carefully withdraw a sample from the supernatant of each vial.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the pH at which the desired solubility is achieved.

Q2: Adjusting the pH alone is not sufficient or is incompatible with my experimental conditions. What is the next logical step?

Answer: The use of co-solvents is a widely employed technique to enhance the solubility of poorly water-soluble compounds.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic solutes by reducing the polarity of the solvent system.[10]

Causality in Co-solvency

The mechanism of co-solvency involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10] Essentially, the co-solvent makes the overall solvent environment more "hospitable" to the nonpolar cyclohexyl group of the this compound molecule.

Commonly Used Co-solvents in Research:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[11]

Experimental Protocol: Co-solvent Screening Workflow

This workflow will help you identify an effective co-solvent system for your needs.

  • Select Co-solvents: Choose a panel of 3-4 biocompatible co-solvents from the list above.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each selected co-solvent (e.g., 50-100 mg/mL).

  • Titration into Aqueous Media:

    • Start with your primary aqueous medium (e.g., water or buffer at a fixed pH).

    • Incrementally add small volumes of the co-solvent stock solution to the aqueous medium.

    • After each addition, vortex the solution and visually inspect for any precipitation.

  • Determine Maximum Tolerated Co-solvent Concentration: Note the percentage of co-solvent at which the compound remains in solution at your target concentration.

  • Compatibility Check: Ensure that the final concentration of the chosen co-solvent is compatible with your downstream application (e.g., does not affect cell viability in a biological assay).

Data Presentation: Co-solvent Solubility Summary

Co-solventMax. Aqueous Conc. Achieved (at 5% v/v Co-solvent)Observations
Ethanol[Enter experimental value]e.g., Clear solution
PEG 400[Enter experimental value]e.g., Slight haze
DMSO[Enter experimental value]e.g., Clear solution
Q3: My application requires a solid dosage form or a high concentration aqueous solution without organic solvents. What other advanced methods can I explore?

Answer: For applications demanding higher aqueous concentrations without organic co-solvents, salt formation and cyclodextrin complexation are powerful techniques.

Method 1: Salt Formation

Converting the carboxylic acid into a salt can dramatically increase its solubility and dissolution rate.[12] This is achieved by reacting the acid with a suitable base (counter-ion).

The Rationale Behind Salt Formation

The resulting salt is an ionic compound that readily dissociates in water, leading to higher solubility compared to the neutral acid, which has strong intermolecular hydrogen bonds in its solid state that need to be overcome.[12][13]

Protocol: Screening for Optimal Salt Formers

  • Select Counter-ions: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine).[14]

  • Stoichiometric Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol). Add an equimolar amount of the selected base.

  • Isolation of the Salt: Remove the solvent under reduced pressure. The resulting solid is the salt form of your compound.

  • Solubility Testing: Determine the aqueous solubility of each salt form using the protocol described in the pH adjustment section (using unbuffered water).

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[16][17]

Workflow for Cyclodextrin-Mediated Solubilization

G cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis A Select Cyclodextrin Type (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous Cyclodextrin Solution (Various Concentrations) A->B C Add Excess this compound B->C D Equilibrate (e.g., 24-48h with agitation) C->D E Filter and Quantify (e.g., HPLC) D->E F Plot Solubility vs. Cyclodextrin Concentration E->F

Caption: Workflow for enhancing solubility using cyclodextrins.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture, as it can hydrolyze the bromo group over time, especially under non-neutral pH conditions.

Q: I have dissolved the compound at a high pH. What happens if the pH of the solution drops? A: If the pH of the solution drops significantly below the compound's pKa, it will convert back to its less soluble protonated form and may precipitate out of solution. This is a critical consideration for experiments where the pH might change, such as during cell culture or in vivo administration.

Q: Can I heat the solution to improve solubility? A: While heating can temporarily increase the solubility of many compounds, it is generally not recommended for this compound without prior stability studies. The bromo functional group can be susceptible to thermal degradation or hydrolysis, which could compromise the integrity of your compound.

Q: My final formulation appears hazy. What could be the cause? A: Haziness or turbidity can indicate several issues:

  • Incomplete Dissolution: The compound is not fully dissolved.

  • Precipitation: The compound has precipitated out of solution due to a change in pH, temperature, or solvent composition.

  • Impurity: The starting material may contain insoluble impurities. It is recommended to filter the solution through a 0.22 µm filter before use in sensitive applications.

Decision-Making Flowchart for Solubility Enhancement

Caption: A step-by-step decision guide for troubleshooting solubility.

References

  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Alfa Chemistry. Cyclodextrin Inclusion Complexes.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Research.
  • UCL Discovery. Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes.
  • PubChem. 2-Bromo cyclohexyl acetic acid.
  • UNT Digital Library.
  • ChemBK. Acetic acid, 2-bromo-, cyclohexyl ester.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Drug Development & Delivery. (2023).
  • Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs.
  • Quora. (2021).
  • World Journal of Pharmaceutical Research. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • American Pharmaceutical Review. (2025). Overcoming the Challenge of Poor Drug Solubility.
  • Pearson. (2024). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • LookChem. Cas 5428-00-2,bromo(cyclohexyl)acetic acid.
  • Quora. (2018).
  • Reddit. (2019).
  • PubMed. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • Chemguide. carboxylic acids as acids.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubChemLite. This compound (C8H13BrO2).
  • Merck.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pharma's Almanac. (2023).
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexaneacetic Acid.
  • Wiley Online Library. (2017).
  • Sciencemadness Wiki. (2019). Bromoacetic acid.
  • PMC. (2021). Cobalt-catalyzed annulation of styrenes with α-bromoacetic acids.
  • Cheméo. Chemical Properties of Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3).
  • Matrix Fine Chemicals. 2-CYCLOHEXYLACETIC ACID | CAS 5292-21-7.
  • NIST WebBook. Cyclohexaneacetic acid.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • OpenStax.
  • Sigma-Aldrich. This compound | 5428-00-2.
  • Wikipedia. Bromoacetic acid.

Sources

Validation & Comparative

Technical Deep Dive: Structural Elucidation and Solvent-Dependent Resolution of 2-Bromo-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Bromo-2-cyclohexylacetic acid is a critical chiral building block in the synthesis of peptidomimetics and anticholinergic agents.[1] Its structural integrity is defined by the precise installation of a bromine atom at the


-position of the parent cyclohexylacetic acid.

Objective: This guide provides a comparative spectroscopic analysis to validate the synthesis of this compound. It contrasts the product against its non-brominated precursor (performance benchmark) and evaluates solvent systems (CDCl


 vs. DMSO-

) to optimize resolution for diastereotopic impurity detection.

Comparative Analysis: Precursor vs. Product

To confirm the success of an


-bromination (typically via Hell-Volhard-Zelinsky conditions), the analyst must track the transformation of the 

-carbon environment.
The "Diagnostic Shift" Phenomenon

The primary performance metric for this analysis is the Deshielding Magnitude of the


-proton.[1]
FeaturePrecursor (Cyclohexylacetic acid)Product (this compound)

(Shift)
Interpretation

-Proton(s)

2.22 ppm

4.15 ppm
+1.93 ppm Diagnostic proof of Bromine insertion.[1]
Multiplicity Doublet (

, 2H)
Doublet (

, 1H)
N/AChange from CH

to CH confirms substitution.
Coupling (

)

Hz

Hz
N/AVicinal coupling to ring methine remains.[1]
Ring Methine

1.75 ppm

1.95 - 2.10 ppm
+0.25 ppmSlight downfield shift due to inductive effect.[1]
Mechanistic Insight

In the precursor, the


-protons are shielded, appearing in the "carbonyl-adjacent" region (~2.2 ppm). Upon bromination, the electronegativity of the halogen (

) combined with the anisotropy of the carbonyl group exerts a massive deshielding effect, pushing the signal downfield to ~4.15 ppm. This shift is the "Go/No-Go" signal for reaction completion.[1]

Detailed Spectral Interpretation (1H NMR)

Compound: this compound Formula: C


H

BrO

Solvent: CDCl

(Standard)[1]
Signal Assignments
  • Carboxylic Acid Proton (-COOH):

    • 
      :  10.5 – 12.0 ppm (Broad Singlet).[1]
      
    • Note: Highly concentration-dependent.[1] In CDCl

      
      , this proton often broadens due to hydrogen-bonded dimer formation.[1]
      
  • 
    -Methine Proton (-CH-Br): 
    
    • 
      :  4.15 ppm (1H, doublet, 
      
      
      
      Hz).[1]
    • Structural Logic: This proton couples only to the single methine proton of the cyclohexane ring.[1] The lack of geminal coupling (since it is now a CH, not CH

      
      ) simplifies the multiplet to a clean doublet.
      
  • Cyclohexyl Methine (-CH-Ring):

    • 
      :  1.95 – 2.10 ppm (1H, multiplet).[1]
      
    • Complexity: This signal is often buried but is crucial.[1] It couples to the

      
      -proton and the adjacent ring methylenes.
      
  • Cyclohexyl Methylenes (Ring Envelope):

    • 
      :  1.00 – 1.80 ppm (10H, complex envelope).[1]
      
    • differentiation: Equatorial protons typically resonate downfield (1.6–1.8 ppm) relative to axial protons (1.0–1.3 ppm) due to 1,3-diaxial shielding effects.[1]

Solvent Selection Strategy: CDCl vs. DMSO- [1]

The choice of solvent fundamentally alters the "performance" of the spectral resolution, particularly for the labile acid proton.

Comparative Performance Data
ParameterChloroform-d (CDCl

)
DMSO-

Recommendation
-COOH Visibility Poor (Broad/Missing)Excellent (Sharp Singlet)Use DMSO for purity assay.[1]
Exchange Rate Fast (Dimerization)Slow (H-bonding to solvent)DMSO "locks" the proton.[1]
Solubility HighHighBoth are acceptable.[1]
Water Peak ~1.56 ppm (Interferes with ring)~3.33 ppm (Clear of ring)DMSO moves water away from aliphatic region.[1]

Expert Protocol: For routine structure confirmation, CDCl


 is sufficient.[1] However, if you are quantifying the acid content  or checking for enantiomeric excess  using a chiral solvating agent, DMSO-

is required to prevent rapid proton exchange from averaging the signals.[1]

Decision Logic for Reaction Monitoring

The following diagram illustrates the logical workflow for a scientist monitoring the HVZ reaction to synthesize this compound.

ReactionLogic Start Crude Reaction Mixture (HVZ Reaction) Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckRegion Analyze Region 2.0 - 4.5 ppm Acquire->CheckRegion Decision1 Is Doublet at ~2.2 ppm present? CheckRegion->Decision1 Decision2 Is Doublet at ~4.15 ppm present? Decision1->Decision2 No Outcome1 Incomplete Conversion (Starting Material Remains) Decision1->Outcome1 Yes Outcome2 Product Formed (Verify Integration) Decision2->Outcome2 Yes Outcome3 Reaction Failed (Check Reagents) Decision2->Outcome3 No

Figure 1: Logical decision tree for monitoring the conversion of Cyclohexylacetic acid to its


-bromo derivative.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data (E-E-A-T compliance), follow this self-validating protocol.

Reagents
  • Analyte: ~10 mg this compound.[1]

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Drying: Ensure the solid sample is dried under high vacuum (<1 mbar) for 2 hours. Residual acetic acid or HBr from synthesis will obscure the diagnostic regions.[1]

  • Dissolution: Add 0.6 mL solvent. Invert gently. Do not vortex vigorously if using CDCl

    
    , as this can introduce paramagnetic oxygen which broadens lines.[1]
    
  • Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1):

      
       2.0 seconds (Ensure relaxation of the methine proton).
      
    • Scans (ns): 16 (Sufficient for >95% purity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift prediction rules).

  • Pouchert, C. J., & Behnke, J. (1993).[1] The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company.[1] (Source for cyclohexylacetic acid precursor data).

  • Hell, C. (1881).[1] "Ueber eine neue Bromirungsmethode organischer Säuren". Berichte der deutschen chemischen Gesellschaft, 14(1), 891-893.[1] (Foundational chemistry for the synthesis).[1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53876855, this compound.[1] Retrieved from .[1]

Sources

Introduction: The Role of ¹³C NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-2-cyclohexylacetic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. For a compound such as this compound, which possesses a chiral center and a combination of aliphatic and functionalized carbons, ¹³C NMR is critical for confirming its structure and purity. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between the various carbons within the molecule.

This guide will focus on predicting the ¹³C NMR spectrum of this compound by comparing it with the known spectra of cyclohexylacetic acid and other relevant compounds. The introduction of a bromine atom at the α-position to the carboxylic acid is expected to induce significant and predictable changes in the chemical shifts of nearby carbons.

Comparative Analysis of ¹³C NMR Chemical Shifts

To predict the chemical shifts for this compound, we will use the experimental data for cyclohexylacetic acid as a baseline and consider the known effects of α-halogenation.

Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts for Cyclohexylacetic Acid and Predicted Shifts for this compound.

Carbon AtomCyclohexylacetic Acid (Experimental, ppm)[1]This compound (Predicted, ppm)Rationale for Predicted Shift
C=O ~179~170-175The electron-withdrawing bromine atom on the α-carbon will cause a slight upfield shift (shielding) of the carbonyl carbon.
Cα-Br ~41 (for Cα-H)~50-60The direct attachment of the electronegative bromine atom will cause a significant downfield shift (deshielding) of the α-carbon. This is a classic example of the "heavy atom effect".[2]
C1' (ipso) ~37~40-45The inductive effect of the bromoacetic acid group will cause a moderate downfield shift of the cyclohexyl carbon directly attached to the α-carbon.
C2'/C6' ~33~30-35A smaller inductive effect from the bromoacetic acid group is expected at the β-positions of the cyclohexane ring.
C3'/C5' ~26~25-28Minimal changes are expected at the γ-positions of the cyclohexane ring.
C4' ~26~25-28Minimal changes are expected at the δ-position of the cyclohexane ring.

Note: The experimental values for cyclohexylacetic acid are sourced from ChemicalBook.[1] Predicted values are based on established substituent effects in ¹³C NMR spectroscopy.

The Influence of the α-Bromo Substituent

The introduction of a bromine atom at the α-position has several key impacts on the ¹³C NMR spectrum:

  • Direct (α) Effect : The most dramatic effect is the significant downfield shift of the carbon directly bonded to the bromine (Cα). This is primarily due to the electronegativity and the "heavy atom effect" of bromine, which influences the local electronic environment.[2][3]

  • Inductive (β and γ) Effects : The electron-withdrawing nature of the bromine atom will have a diminishing inductive effect on the neighboring carbons. This will be most pronounced on the ipso-carbon of the cyclohexane ring (C1') and, to a lesser extent, on the C2' and C6' carbons.[4]

  • Carbonyl Shift : The chemical shift of the carboxylic acid carbonyl carbon is also sensitive to the substituent on the α-carbon. The presence of an electronegative atom like bromine typically leads to a slight upfield shift.[5][6]

Standardized Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended for achieving high-quality, reproducible data.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule.[7][8] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.[9]

  • Concentration : Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[10] Modern NMR instruments often use the residual solvent peak as a secondary reference.[8]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons, such as the carbonyl carbon, to fully relax and provide a quantitative signal.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

  • Spectral Width (SW) : A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is appropriate to cover the expected range of chemical shifts.

  • Temperature : Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing : Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring the ¹³C NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-50 mg in 0.5-0.7 mL CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Set Up Instrument (Pulse Program, SW, etc.) transfer->setup acquire Acquire Data (1024-4096 Scans) setup->acquire ft Fourier Transform (with Line Broadening) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Sources

Technical Comparison: FT-IR Characterization of 2-Bromo-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Characteristic Peaks of 2-Bromo-2-cyclohexylacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 5428-00-2) is a critical intermediate in the synthesis of anticholinergic agents such as oxyphencyclimine and dicyclomine. In drug development and process chemistry, the precise identification of this alpha-halo acid is essential for verifying bromination efficiency and ensuring the absence of unreacted precursors.

This guide provides an in-depth technical analysis of the FT-IR spectrum of this compound. Unlike generic spectral databases, we focus on the comparative performance of FT-IR in distinguishing this compound from its direct metabolic and synthetic alternatives: its non-brominated precursor (Cyclohexylacetic acid ) and its aromatic analog (2-Bromo-2-phenylacetic acid ).

Spectral Fingerprint: this compound

The FT-IR spectrum of this compound is dominated by the interplay between the carboxylic acid functionality and the alpha-bromine substituent. The electron-withdrawing nature of the bromine atom exerts a measurable inductive effect on the carbonyl group, creating a distinct spectral signature.

Characteristic Peaks & Assignments[1][2][3][4][5][6][7][8]
Frequency (cm⁻¹)Vibration ModeFunctional GroupMechanistic Insight
2500–3300 O-H Stretch (Broad)Carboxylic Acid DimerCharacteristic "messy" absorption due to strong hydrogen-bonded dimerization.[1][2] Overlaps with C-H stretches.[1]
2930, 2855 C-H Stretch (sp³)Cyclohexyl RingAsymmetric and symmetric stretching of methylene (-CH₂-) groups in the cyclohexane ring. Absence of peaks >3000 cm⁻¹ confirms lack of aromaticity.
1720–1735 C=O StretchCarbonyl (α-Bromo Acid)Critical Diagnostic Peak. Shifted to higher frequency compared to unsubstituted acids (~1710 cm⁻¹) due to the inductive electron withdrawal by the α-bromine.
1450, 1420 C-H BendingCyclohexane / α-CHScissoring vibrations of ring methylenes and bending of the C-H bond at the chiral center.
1200–1300 C-O StretchCarboxylic AcidCoupled C-O stretching and O-H bending modes.[1]
600–700 C-Br StretchAlkyl HalideFingerprint region band indicating the presence of the C-Br bond.

Comparative Analysis: Performance vs. Alternatives

In a research setting, the primary challenge is not just identifying the molecule, but distinguishing it from structurally similar impurities or analogs.

Scenario A: Monitoring Synthesis (vs. Cyclohexylacetic Acid)

The most common application is monitoring the alpha-bromination of cyclohexylacetic acid. FT-IR offers a rapid "Go/No-Go" decision metric based on the carbonyl shift.

  • The Alternative: Cyclohexylacetic acid (Precursor).

  • differentiation:

    • Carbonyl Shift: The precursor absorbs at ~1710 cm⁻¹ .[3] Upon bromination, the inductive effect of the halogen strengthens the C=O bond, shifting the peak to 1725 ± 5 cm⁻¹ .

    • Fingerprint Region: The appearance of the C-Br stretch (600–700 cm⁻¹) is unique to the product.

Scenario B: Structural Verification (vs. 2-Bromo-2-phenylacetic Acid)

When screening libraries of alpha-bromo acids, distinguishing the cyclohexyl core from the phenyl core is vital.

  • The Alternative: 2-Bromo-2-phenylacetic acid (Aromatic Analog).

  • Differentiation:

    • C-H Region: The phenyl analog exhibits weak but sharp peaks >3000 cm⁻¹ (aromatic C-H stretch). The cyclohexyl compound shows absorption only <3000 cm⁻¹ .

    • Ring Modes: The phenyl ring displays sharp "breathing" modes at ~1600 cm⁻¹ and 1500 cm⁻¹ , which are completely absent in the saturated cyclohexyl spectrum.

Summary of Comparative Data
FeatureThis compound Cyclohexylacetic Acid (Precursor) 2-Bromo-2-phenylacetic Acid (Analog)
C=O Position ~1725 cm⁻¹ (High)~1710 cm⁻¹ (Standard)~1730 cm⁻¹ (High)
C-H Region < 3000 cm⁻¹ only< 3000 cm⁻¹ only> 3000 cm⁻¹ present
Aromatic Ring AbsentAbsentPeaks at 1600/1500 cm⁻¹
C-Br Band Present (600–700 cm⁻¹)Absent Present

Visualizing the Identification Logic

The following diagram illustrates the decision logic for validating this compound samples using FT-IR.

FTIR_Logic Start Unknown Sample Spectrum CheckCH Check C-H Region (3000-3100 cm⁻¹) Start->CheckCH Aromatic Peaks > 3000 cm⁻¹ Present? CheckCH->Aromatic IsPhenyl Likely Aromatic Analog (e.g., 2-Bromo-2-phenylacetic acid) Aromatic->IsPhenyl Yes CheckCO Check Carbonyl Region (1700-1750 cm⁻¹) Aromatic->CheckCO No (Aliphatic Only) CO_Shift Peak Position? CheckCO->CO_Shift Precursor ~1710 cm⁻¹: Unreacted Precursor (Cyclohexylacetic acid) CO_Shift->Precursor Lower (~1710) CheckBr Confirm C-Br (600-700 cm⁻¹) CO_Shift->CheckBr Higher (~1725) Target ~1725 cm⁻¹: Target Compound (this compound) CheckBr->Target Band Present

Figure 1: Spectral decision tree for distinguishing this compound from precursors and analogs.

Experimental Protocol: Validated Methodology

To ensure reproducible results comparable to the data above, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for this compound to avoid moisture absorption which can broaden the O-H region and obscure the carbonyl shoulder.

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place approximately 5–10 mg of solid this compound onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 lbs for solid samples) to ensure intimate contact.

  • Acquisition: Scan the sample (4000–600 cm⁻¹, 32 scans).

  • Post-Processing: Apply Automatic Baseline Correction. Do not use aggressive smoothing, as this may merge the specific fingerprint peaks in the 1400–1500 cm⁻¹ region.

Critical Quality Check
  • Moisture Interference: If the broad O-H band (2500–3300 cm⁻¹) is excessively noisy or shows sharp spikes >3500 cm⁻¹, the sample may be wet. Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours and re-run.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Cyclohexane, bromo- (IR Spectrum).[4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Barnych, B., et al. (2014). Development of potent inhibitors of the human microsomal epoxide hydrolase. European Journal of Medicinal Chemistry. (Describing synthesis and characterization of cyclohexylacetic acid derivatives). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on inductive effects in alpha-halo carbonyls).

Sources

Comparative Reactivity Guide: 2-Bromo-2-cyclohexylacetic acid vs. 2-Bromo-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sprinter" vs. The "Marathoner"

In synthetic organic chemistry, the choice between 2-Bromo-2-phenylacetic acid (BPA) and 2-Bromo-2-cyclohexylacetic acid (BCHA) often dictates the kinetic profile and stereochemical integrity of the final product.

  • 2-Bromo-2-phenylacetic acid (BPA): The "Sprinter." It exhibits exceptionally high reactivity in Nucleophilic Substitution (

    
     and 
    
    
    
    ) due to benzylic resonance stabilization. However, this comes at the cost of stereochemical lability; the
    
    
    -proton is highly acidic, leading to rapid racemization.
  • This compound (BCHA): The "Marathoner." It is sterically encumbered and lacks resonance stabilization, making it significantly slower in substitution reactions.[1] It offers superior stereochemical stability but often requires forcing conditions to effect displacement.

Bottom Line: Use BPA for rapid derivatization under mild conditions where racemization is manageable or Dynamic Kinetic Resolution (DKR) is desired. Use BCHA when constructing robust, sterically defined scaffolds where the cyclohexyl ring is a pharmacophore and stereochemical retention is critical.

Mechanistic Foundation: Electronic vs. Steric Control

The reactivity divergence stems from two fundamental physical organic principles: Benzylic Resonance vs. Conformational Sterics .

Electronic Activation (BPA)

The phenyl ring in BPA provides a dual activation mode:

  • 
     Transition State Stabilization:  The 
    
    
    
    -system of the phenyl ring overlaps with the antibonding orbital (
    
    
    ) of the C-Br bond, lowering the energy of the transition state.
  • 
     Carbocation Stability:  If the reaction proceeds via ionization, the resulting benzylic carbocation is resonance-stabilized, accelerating solvolysis rates by orders of magnitude compared to alkyl systems.
    
Steric Retardation (BCHA)

The cyclohexyl ring in BCHA acts as a "steric wall":

  • Backside Attack Blockade: The cyclohexyl group has a significant A-value (approx. 2.2 kcal/mol).[2] In the transition state, the methylene hydrogens of the ring exert steric clashes with the incoming nucleophile, significantly retarding

    
     rates.[1]
    
  • Lack of Resonance: The secondary carbocation formed from BCHA lacks

    
    -stabilization, making 
    
    
    
    pathways energetically unfavorable compared to BPA.
Visualization: Reaction Energy Profiles

The following diagram illustrates the activation energy (


) differences for a generic nucleophilic substitution (

) on both substrates.

ReactionCoordinate Figure 1: Comparative Reaction Coordinate Diagram. Note the significantly lower activation barrier for the Phenyl analog (Green) vs. Cyclohexyl (Red). Start Reactants (R-Br + Nu-) TS_BPA TS (Phenyl) Resonance Stabilized Lower Ea Start->TS_BPA Fast (k_benzylic) TS_BCHA TS (Cyclohexyl) Sterically Hindered High Ea Start->TS_BCHA Slow (k_alkyl) Product Product (R-Nu + Br-) TS_BPA->Product TS_BCHA->Product

Comparative Performance Data

The following data aggregates kinetic trends and typical synthetic yields from application studies involving


-halo acids.
Feature2-Bromo-2-phenylacetic acid (BPA)This compound (BCHA)

Relative Rate (

)
~100 - 150 (Reference Standard)~1 (Slow)

Solvolysis Rate
Very Fast (Benzylic cation)Slow (Secondary cation)
Acidity (

-proton)
High (pKa ~20 in DMSO for ester)Moderate (pKa ~24 in DMSO for ester)
Racemization Risk High (Occurs via enolization)Low (Requires strong base)
Typical Yield (Amination) 85 - 95% (RT, < 2h)60 - 75% (Heat, > 12h)
Primary Side Reaction Elimination to Styrene derivativesElimination to Cyclohexylidene
Key Experimental Insight: Dynamic Kinetic Resolution (DKR)

BPA is a preferred substrate for Dynamic Kinetic Resolution . Because the


-proton is acidic and the C-Br bond is labile, BPA rapidly racemizes in the presence of a base and a nucleophile. If a chiral catalyst (or chiral amine) is used, one enantiomer reacts faster, and the rapid racemization ensures 100% theoretical yield of a single enantiomer product [1]. BCHA does not racemize fast enough to permit efficient DKR under mild conditions. 

Experimental Protocols

Protocol A: Nucleophilic Substitution with Sodium Azide ( )

Objective: Synthesis of the corresponding


-azido acid (Precursor to amino acids).

Materials:

  • Substrate (BPA or BCHA): 10 mmol

  • Sodium Azide (

    
    ): 15 mmol (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) - 20 mL

Methodology:

  • Preparation: Dissolve 10 mmol of the

    
    -bromo acid in 20 mL of DMF in a round-bottom flask.
    
  • Addition: Carefully add 15 mmol of solid

    
     (Caution: Azides are toxic).
    
  • Reaction Conditions:

    • For BPA: Stir at Room Temperature (25°C) . Monitor by TLC. Reaction is typically complete in 30–60 minutes .

    • For BCHA: Heat the mixture to 60–80°C . Reaction typically requires 12–24 hours for completion.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    

Observation: The BPA reaction may exotherm slightly upon azide addition. The BCHA reaction will show no immediate sign of reaction and requires thermal energy to overcome the steric barrier of the cyclohexyl ring.

Protocol B: Esterification (Protection)

Objective: Methyl ester formation without displacing the bromine.

Methodology: Both substrates can be esterified using Thionyl Chloride (


) in Methanol.
  • Dissolve acid in MeOH at 0°C.

  • Add

    
     (1.2 eq) dropwise.
    
  • BPA: Stir at 0°C to RT for 2 hours. (Avoid reflux to prevent racemization/elimination).

  • BCHA: Reflux for 4 hours. (Steric bulk around the carbonyl carbon retards nucleophilic attack by methanol).

Decision Workflow

Use this logic tree to select the correct reagent for your synthetic pathway.

DecisionTree Figure 2: Reagent Selection Decision Tree based on structural requirements and kinetic constraints. Start Start: Select Substrate Q1 Is the target moiety Aromatic or Aliphatic? Start->Q1 BPA_Node Use BPA (2-Bromo-2-phenylacetic acid) Q1->BPA_Node Aromatic BCHA_Node Use BCHA (this compound) Q1->BCHA_Node Aliphatic Path_Phenyl Phenyl Required Path_Cyclo Cyclohexyl Required Q2_BPA Is Stereochemistry Critical? BPA_Node->Q2_BPA Q2_BCHA Is Reaction Speed Critical? BCHA_Node->Q2_BCHA DKR_Path Yes: Use DKR Conditions (Chiral Nu + Base) Q2_BPA->DKR_Path Yes Racemic_Path No: Standard SN2 (Expect Racemate) Q2_BPA->Racemic_Path No Force_Path Yes: Use High Heat/Polar Aprotic Solvent Q2_BCHA->Force_Path Yes Std_Path No: Standard Conditions Q2_BCHA->Std_Path No

References

  • Dynamic Kinetic Resolution of

    
    -Bromo Carboxylic Acid Derivatives. 
    Source: ResearchGate / Tetrahedron Letters
    Context: Describes the rapid racemization of phenyl-substituted 
    
    
    
    -bromo acids utilized for asymmetric synthesis.
  • Kinetics of Nucleophilic Substitution: Benzylic vs. Alkyl. Source: LibreTexts Chemistry Context: Fundamental physical organic data comparing reaction rates of primary, secondary, and benzylic halides.

  • Synthesis of Cyclohexylacetic Acid Derivatives. Source: ChemicalBook / Patent CN110423191 Context: Industrial protocols for synthesizing cyclohexylacetic acid, highlighting the hydrogenation route from phenylacetic acid to avoid direct steric challenges during ring formation.

  • Hell-Volhard-Zelinsky Reaction Mechanism. Source: Master Organic Chemistry Context: Detailed mechanism for the

    
    -bromination of carboxylic acids, applicable to both substrates.
    
    

Sources

Validating synthesis of 2-Bromo-2-cyclohexylacetic acid via melting point determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-2-cyclohexylacetic acid (typically via the Hell-Volhard-Zelinsky reaction) presents a unique validation challenge. The starting material, cyclohexylacetic acid , is a low-melting solid (MP ~30–33°C), making it difficult to distinguish from the product solely by visual inspection of the crude oil/solid.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Melting Point (MP) determination offers a rapid, cost-effective, and critical "first-pass" validation tool for reaction completeness and bulk purity. This guide objectively compares MP analysis against chromatographic and spectroscopic alternatives, establishing a self-validating protocol for confirming the


-bromination of cyclohexylacetic acid.

Part 1: The Synthetic Context (Hell-Volhard-Zelinsky)[1]

The transformation involves the


-bromination of cyclohexylacetic acid using bromine (

) and a phosphorus catalyst (

or red phosphorus).
  • Reaction Type: Nucleophilic Acyl Substitution

    
     Enolization 
    
    
    
    Electrophilic Addition.
  • Criticality: The reaction is often kinetically slow due to the steric bulk of the cyclohexyl group adjacent to the

    
    -carbon. Incomplete reaction results in a mixture of starting material and product that is difficult to separate by simple extraction.
    
The "Melting Point Gap" Logic
  • Starting Material (SM): Cyclohexylacetic acid (

    
    ) 
    
    
    
    MP: 30–33°C .
  • Target Product (TP): this compound (

    
    ) 
    
    
    
    MP: ~83–88°C (varies by enantiomeric purity/polymorph).

The Validation Principle: Because the SM melts near room temperature, any significant depression in the product's melting point (e.g., observing liquid phases <50°C) is an immediate, binary indicator of significant unreacted starting material or solvent contamination.

Part 2: Comparative Analysis of Validation Methods

This table contrasts MP determination with high-fidelity alternatives to justify when to use which method.

FeatureMelting Point (MP) 1H-NMR Spectroscopy HPLC (UV Detection)
Primary Utility Rapid binary check (Pass/Fail) & Bulk PurityStructural confirmation & QuantificationTrace impurity profiling (<0.1%)
Sample Size < 5 mg~10–20 mg< 1 mg
Time to Result 5–10 minutes15–30 minutes30–60 minutes (run time)
Cost Per Run NegligibleHigh (Solvent/Instrument time)Medium (Solvents/Columns)
Specificity Low: Depression indicates any impurity.High: Distinct shift of

-H from

2.2 to

4.1-4.3.
High: Separates SM from Product.
Blind Spot Cannot identify what the impurity is.Expensive for routine monitoring.Weak UV absorption of non-aromatic acids.

Expert Insight: Use MP for in-process monitoring of recrystallization efficiency. Use NMR to certify the final lot .

Part 3: Experimental Protocol & Workflow

A. Synthesis & Isolation (Abbreviated)

Note: This reaction generates HBr gas.[1] Perform in a well-ventilated fume hood.

  • Setup: Dry round-bottom flask, reflux condenser, drying tube (

    
    ).
    
  • Reagents: Cyclohexylacetic acid (1.0 eq),

    
     (0.1 eq), 
    
    
    
    (1.2 eq).
  • Reaction: Heat to 80°C for 4–6 hours. The mixture turns dark red.

  • Quench: Cool to 0°C. Slowly add water to hydrolyze the acyl bromide intermediate.

  • Isolation: Extract with Dichloromethane (DCM). Wash with

    
     (removes 
    
    
    
    color). Dry over
    
    
    .[1]
  • Crystallization: Evaporate DCM. Recrystallize the residue from Hexane or Ligroin. Cool to 4°C to induce crystallization.

B. The Self-Validating MP Protocol

To ensure the MP data is reliable, follow this "Mixed Melting Point" strategy.

Step 1: The "Fast" Scan

  • Load dry sample into capillary.

  • Ramp at 10°C/min.

  • Observation: If melting begins <45°C, the reaction is incomplete. Stop. Recrystallize.

Step 2: The "Precision" Scan

  • Ramp at 1°C/min starting from 60°C.

  • Record

    
     (first liquid drop) and 
    
    
    
    (fully clear liquid).
  • Acceptance Criteria: Range should be <2°C (e.g., 84–86°C).

Step 3: The "Mixed" Validation (Crucial)

  • Mix 1:1 ratio of Product + Pure Cyclohexylacetic Acid .

  • Measure MP.

  • Result: The MP should drop drastically (eutectic effect), likely becoming a liquid at room temperature or melting <30°C.

  • Why this matters: If your product melts at 85°C, and the mixture melts at 30°C, you have chemically proven the product is not the starting material.

Part 4: Visualization of Logic & Workflow

Figure 1: Synthesis and Validation Workflow

This diagram outlines the decision-making process during the synthesis and validation.

G Start Start: Cyclohexylacetic Acid (MP ~30-33°C) Reaction HVZ Reaction (Br2 / PBr3 / 80°C) Start->Reaction Quench Quench & Extraction (Isolate Crude) Reaction->Quench CrudeCheck Visual Check: Is it Solid at RT? Quench->CrudeCheck Recryst Recrystallize (Hexane/Ligroin) CrudeCheck->Recryst Solid/Slush Fail_Low Result: < 60°C or Wide Range (Impure/Wet) CrudeCheck->Fail_Low Oil (High Impurity) MP_Test Melting Point Test (Ramp 1°C/min) Recryst->MP_Test Decision MP Result Analysis MP_Test->Decision Decision->Fail_Low Wide Range (>2°C) Pass_High Result: Sharp Peak ~85°C (Product) Decision->Pass_High Sharp Range Fail_Low->Recryst Reprocess Validation Mixed MP Validation (Mix with SM) Pass_High->Validation Final Confirm Identity (Proceed to NMR/HPLC) Validation->Final MP Depression Observed

Caption: Workflow for synthesizing and validating this compound, emphasizing the decision loops based on physical state and melting point data.

Figure 2: The Eutectic Logic (Phase Diagram Concept)

Understanding why "Mixed Melting Point" works for this specific pair.

Caption: Conceptual representation of MP depression. The large delta between SM (32°C) and Product (85°C) creates a deep eutectic point, making mixtures liquid at room temperature.

References

  • PubChem. (n.d.).[2][3] Cyclohexylacetic acid (Compound).[2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zelinsky, N. (1887).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Safety Operating Guide

Operational Disposal Protocol: 2-Bromo-2-cyclohexylacetic Acid

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 2-Bromo-2-cyclohexylacetic acid as a Corrosive (Category 1B) and a Potential Alkylating Agent .[1]

  • Do Not: Dispose of down the drain.

  • Do Not: Mix with strong oxidizers or non-halogenated organic solvents (prevents cross-contamination of fuel-blending waste streams).

  • Do Not: Attempt large-scale benchtop neutralization without cooling; the heat of neutralization can volatilize toxic bromo-organic byproducts.

Core Directive: This compound must be segregated into the Halogenated Organic Waste stream. Its disposal pathway is high-temperature incineration equipped with scrubbers, not standard fuel blending.[1][2]

Chemical Profile & Causality

To handle this chemical safely, one must understand its molecular behavior.[1][2] It is not merely an acid; it is a bifunctional electrophile.

  • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Bromo Moiety:  The bromine atom at the alpha position (adjacent to the carbonyl) is electron-withdrawing, increasing the acidity of the carboxylic acid compared to non-halogenated analogs. More critically, the C-Br bond is susceptible to nucleophilic attack (
    
    
    ), making this compound a potential alkylating agent.[2]
  • The Cyclohexyl Ring: This lipophilic group increases skin permeability. If the acid burns the skin, the lipophilic tail facilitates deeper tissue penetration of the brominated species.

  • Disposal Implication: Because of the bromine atom, this waste cannot be incinerated in standard cement kilns (often used for non-halogenated solvents) due to the risk of forming hydrogen bromide (HBr) gas and potential dioxin precursors. It requires a dedicated halogen-tolerant incinerator.

Physicochemical Properties & Waste Classification[1][3]
PropertyValue / ClassificationOperational Impact
Physical State Solid (typically)May require dissolution or "Lab Pack" disposal.[1]
Corrosivity pH < 2 (in solution)RCRA Code D002 .[3] Incompatible with metal containers.
Halogen Content High (>5%)Must be tagged as "Halogenated."
Reactivity ElectrophileSegregate from strong nucleophiles (amines, thiols).[1][2]
Flash Point >110°C (estimated)Generally not a D001 (Ignitable) hazard unless in solvent.

Pre-Disposal Stabilization (The Self-Validating System)

Before moving the waste, execute this 3-step validation to ensure container integrity and safety.

  • Phase Verification:

    • Solid Waste: If the reagent is pure solid, do not dissolve it unnecessarily.[1][2] Seal it in its original container or a wide-mouth HDPE jar.

    • Liquid Waste: If in solution (e.g., reaction mother liquor), verify the solvent system.[1][2]

  • Compatibility Check:

    • Ensure the receiving carboy material is HDPE (High-Density Polyethylene) or Glass .

    • Validation: Check the carboy label. If it says "Non-Halogenated," STOP .[1][2] You must find the "Halogenated Waste" container.

  • pH Triage (Liquids only):

    • Check pH with a dipstick. If pH < 2, ensure the waste container is vented or has substantial headspace (10-15%) to prevent pressure buildup from off-gassing.[1][2]

Operational Disposal Workflow

This workflow is designed to minimize operator exposure and ensure regulatory compliance (RCRA/EPA).

Step-by-Step Protocol

Step 1: Personal Protective Equipment (PPE) Selection

  • Hands: Double-glove. Inner layer: Nitrile (inspection grade). Outer layer: Nitrile (minimum 5 mil) or Silver Shield (Laminate) if handling concentrated solutions. Why: Standard latex offers poor protection against halogenated organics.[2]

  • Eyes: Chemical splash goggles (indirect venting).

  • Body: Standard lab coat; rubber apron recommended for pouring large volumes.

Step 2: Segregation

  • Solids: Place the solid waste into a clear plastic bag, seal it, and place it inside a secondary container (Lab Pack).

  • Liquids: Pour slowly into the Halogenated Solvent/Acid carboy. Use a funnel.

    • Critical: If the solution contains oxidizers (e.g., permanganate, dichromate), do not mix .[1][2] Quench oxidizers first or use a separate "Oxidizing Acid" waste stream.

Step 3: Labeling

  • Attach a hazardous waste tag immediately.

  • Required Fields:

    • Chemical Name: "this compound" (Do not use abbreviations like "BCAA").[1]

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic.[1][2]

    • Constituents: List the solvent % if applicable (e.g., "Dichloromethane 90%, this compound 10%").

Step 4: Storage & Pickup

  • Store in the Corrosive/Acid cabinet until pickup.

  • Ensure secondary containment (plastic tray) is present to catch potential leaks.

Decision Logic Diagram

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPure CompoundLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction MixtureLabPackSegregate as Solid Waste(Lab Pack)SolidPath->LabPackSolventCheckIs Solvent Halogenated?LiquidPath->SolventCheckLabelingLabeling:1. Full Chemical Name2. Check 'Corrosive' & 'Toxic'3. Mark 'Contains Halogens'LabPack->LabelingHaloStreamHalogenated Waste Stream(High Temp Incineration)SolventCheck->HaloStreamYes (e.g., DCM, Chloroform)NonHaloStreamSegregate: Halogenated Organic(Do NOT mix with fuels)SolventCheck->NonHaloStreamNo (e.g., Ethyl Acetate)HaloStream->LabelingNonHaloStream->LabelingStorageStore in Secondary Containment(Acid Cabinet)Labeling->Storage

Figure 1: Decision matrix for the segregation and packaging of halogenated acid waste.

Emergency Spill Management

Scenario: You drop a 100g bottle of solid this compound, and the glass shatters.

  • Evacuate & Ventilate: Clear the immediate area. The dust is a respiratory irritant.

  • PPE Up: Wear goggles, double nitrile gloves, and an N95 dust mask (or half-face respirator with organic vapor/acid gas cartridges if volatile).[1][2]

  • Containment:

    • Do not use water (spreads the contamination).

    • Cover the spill with Sodium Carbonate (Soda Ash) or a commercial acid spill kit (e.g., Amphomag).[2] This neutralizes the acidity.[4]

  • Cleanup:

    • Scoop the neutralized powder into a plastic bag.

    • Wipe the surface with a soap/water solution.[5][6][7]

    • Tag the bag as "Debris from Acid Spill" and dispose of as hazardous waste.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Bromoacetic acid (Generic Class Reference). Merck KGaA.[8] Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1]Link[1][2]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: this compound.[1]Link[1][2]

  • Princeton University EHS. (2022). Laboratory Waste Disposal Guide: Halogenated Solvents and Acids.Link[1][2]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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